QM295
Description
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-10,19H,1H3/b13-9- |
InChI Key |
LRCZCFNUNZQGGK-LCYFTJDESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of QM295
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). This compound demonstrates selective, reversible thiol reactivity, positioning it as a valuable tool for investigating endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). This guide details the molecular target of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are presented in a structured format, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biochemical and cellular effects.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. The formation of disulfide bonds, a key post-translational modification for many secreted and membrane-bound proteins, is catalyzed by the ERO1 family of enzymes. ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme that facilitates the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, thereby promoting an oxidizing environment within the ER. Dysregulation of ERO1α activity can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).
This compound has been identified as a small molecule that inhibits the enzymatic activity of ERO1α. By targeting this key enzyme in the oxidative folding pathway, this compound serves as a chemical probe to induce and study the UPR. This guide will delve into the specific molecular interactions and cellular consequences of ERO1α inhibition by this compound.
Molecular Mechanism of Action
Direct Inhibition of ERO1α
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ERO1α. This compound possesses a quinone methide functional group, which acts as a Michael acceptor. This reactive group is predicted to form a reversible covalent bond with free thiol groups on cysteine residues within the ERO1α protein. This interaction disrupts the normal electron flow through ERO1α, hindering its ability to re-oxidize PDI and ultimately leading to a more reduced state of the ER lumen.
In vitro studies have demonstrated that this compound inhibits the development of Amplex UltraRed (AUR) fluorescence in a coupled assay that measures hydrogen peroxide (H₂O₂) production by ERO1α.[1] This inhibition is dose-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 1.9 μM.[1]
Induction of the Unfolded Protein Response (UPR)
By inhibiting ERO1α and disrupting disulfide bond formation, this compound leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a sophisticated signaling network designed to restore ER homeostasis. The UPR is mediated by three main ER-resident transmembrane proteins:
-
Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.
Treatment of cells with this compound has been shown to activate a UPR reporter, confirming its role as an inducer of this signaling pathway.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Source |
| IC₅₀ | 1.9 μM | In vitro ERO1α activity assay (AUR fluorescence) | [1] |
| In vivo concentration for ERO1α reduction | 50 μM | Non-reducing SDS-PAGE of endogenous ERO1α in MEFs | [1] |
| UPR Reporter Activation | Dose-dependent | UPR reporter assay in 293T cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits ERO1α, leading to ER stress and activation of the UPR.
In Vitro ERO1α Activity Assay: Experimental Workflow
Caption: Workflow for the in vitro ERO1α activity assay using AUR fluorescence.
Experimental Protocols
In Vitro ERO1α Activity Assay (AUR Fluorescence)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity, using the fluorescent probe Amplex UltraRed (AUR).
Materials:
-
Recombinant purified mouse ERO1α
-
Reduced Protein Disulfide Isomerase (PDI) or a surrogate substrate (e.g., reduced thioredoxin)
-
Amplex UltraRed (AUR) reagent
-
Horseradish peroxidase (HRP)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and AUR.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the reduced PDI substrate to the wells.
-
Initiate the reaction by adding recombinant ERO1α to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530-540 nm and an emission wavelength of ~590-600 nm.
-
The rate of increase in fluorescence is proportional to the ERO1α activity.
-
Plot the initial reaction rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Analysis of ERO1α Redox State by Non-Reducing SDS-PAGE
This method is used to assess the in vivo inhibition of ERO1α by observing the redox state of the endogenous enzyme. The oxidized form of ERO1α has intramolecular disulfide bonds, making it more compact and causing it to migrate faster on a non-reducing SDS-PAGE gel compared to the reduced form.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
This compound
-
Dithiothreitol (DTT) as a positive control for reduction
-
Lysis buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and prevent post-lysis oxidation (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM NEM)
-
Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)
-
SDS-PAGE apparatus and reagents
-
Western blotting apparatus and reagents
-
Primary antibody against ERO1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture MEFs to near confluency.
-
Treat the cells with this compound (e.g., 50 μM) or DTT (e.g., 10 mM) for a specified time (e.g., 30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with NEM-containing lysis buffer.
-
Scrape the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the lysates.
-
Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not heat the samples to boiling, as this can disrupt non-covalent interactions and potentially affect migration. A brief heating at a lower temperature (e.g., 70°C for 10 minutes) may be used.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ERO1α.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
The appearance of a slower-migrating band corresponding to the reduced form of ERO1α indicates inhibition of its activity.
Unfolded Protein Response (UPR) Reporter Assay
This assay is used to measure the activation of the UPR in response to this compound treatment. It typically utilizes a reporter construct where a fluorescent protein or luciferase is expressed under the control of a UPR-responsive promoter element (e.g., the XBP1-binding element).
Materials:
-
293T cells (or other suitable cell line)
-
UPR reporter plasmid (e.g., expressing luciferase under the control of a UPR-responsive element)
-
Transfection reagent
-
This compound
-
Tunicamycin or thapsigargin as positive controls for UPR induction
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed 293T cells in a multi-well plate.
-
Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporter for 24-48 hours.
-
Treat the transfected cells with various concentrations of this compound, a positive control (tunicamycin or thapsigargin), or vehicle (DMSO).
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates the activation of the UPR.
Conclusion
This compound is a valuable chemical tool for the study of ER redox biology and the Unfolded Protein Response. Its mechanism of action involves the direct, reversible inhibition of ERO1α, leading to an accumulation of reduced PDI and subsequent ER stress. This triggers the UPR signaling cascade. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other potential modulators of ERO1α activity. A thorough understanding of the mechanism of action of such compounds is crucial for their application in basic research and for the potential development of therapeutics targeting diseases associated with ER stress.
References
An In-Depth Technical Guide to QM295 and the Unfolded Protein Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule QM295 and its interaction with the Unfolded Protein Response (UPR) pathway. This compound is a known inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation. By inhibiting ERO1, this compound disrupts the oxidative folding of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and subsequent activation of the UPR. This guide details the mechanism of action of this compound, its effects on the three primary branches of the UPR (PERK, IRE1α, and ATF6), and provides detailed experimental protocols for studying these interactions. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding, modification, and transport of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Increasing the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
In mammalian cells, the UPR is initiated by three ER-resident transmembrane proteins that act as stress sensors:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.
This compound: An Inhibitor of ERO1α
This compound is a small molecule identified as an inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). ERO1 is a flavin-dependent enzyme that plays a crucial role in the formation of disulfide bonds in proteins within the ER. It does so by oxidizing Protein Disulfide Isomerase (PDI), which in turn introduces disulfide bonds into folding polypeptides. The inhibition of ERO1α by this compound disrupts this process, leading to an accumulation of reduced, unfolded proteins and thereby inducing ER stress and activating the UPR.
Mechanism of Action of this compound
This compound, a quinone methide, acts as a potent Michael acceptor.[1] It has been shown to inhibit the development of Amplex UltraRed (AUR) fluorescence in a kinetic assay that measures ERO1α activity.[1] The compound interacts with the reduced, active form of ERO1α, preventing its reoxidation.[1] This leads to an accumulation of ERO1α in its reduced state within the cell, as observed by a lower mobility form on non-reducing SDS-PAGE.[1]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound from the cited literature.
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 for AUR Fluorescence Inhibition | 1.9 µM | Kinetic fluorescence assay measuring H2O2 production by ERO1α | In vitro with recombinant mouse ERO1α | [1] |
| Experiment | This compound Concentration | Observation | Cell Line | Reference |
| UPR Reporter Activation | 10-100 µM | Dose-dependent increase in luciferase activity | 293T cells with ATF6::luciferase reporter | [1] |
| Inhibition of Endogenous ERO1α | 50 µM | Accumulation of reduced ERO1α | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Delay of ERO1α Reoxidation | 50 µM | Marked delay in reoxidation after DTT washout | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Protection from Tunicamycin | ~10-30 µM | Partial protection of Perk-/- MEFs | Perk-/- Mouse Embryonic Fibroblasts (MEFs) | [1] |
This compound and the Three Branches of the UPR
Inhibition of ERO1α by this compound triggers a cellular state of reductive stress within the ER, leading to the activation of the UPR. The following sections detail the known and inferred interactions of this compound with the PERK, IRE1α, and ATF6 pathways.
The PERK Pathway
The PERK branch of the UPR is a critical component of the early response to ER stress. Activation of PERK leads to the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α), which results in a global attenuation of protein synthesis. This reduces the load of newly synthesized proteins entering the ER.
While direct evidence of this compound-induced eIF2α phosphorylation is not explicitly detailed in the primary literature, a significant finding points to a strong connection. This compound has been shown to protect PERK-deficient (Perk-/-) mouse embryonic fibroblasts from tunicamycin-induced ER stress.[1] This suggests that the protective effects of this compound are mediated through a pathway that is either parallel to or downstream of PERK, or that this compound's mode of action compensates for the absence of PERK signaling. Furthermore, studies have shown a direct covalent interaction between PERK and ERO1α upon ER stress, suggesting a direct regulatory link that would be influenced by an ERO1α inhibitor like this compound.
Caption: The PERK signaling pathway activated by this compound-induced ER stress.
The IRE1α Pathway
The IRE1α pathway is the most conserved branch of the UPR. Upon activation, IRE1α's endoribonuclease activity unconventionally splices a 26-nucleotide intron from the mRNA of the transcription factor X-box binding protein 1 (XBP1). This frameshift results in the translation of a potent transcriptional activator, XBP1s, which upregulates genes involved in ER protein folding, quality control, and ERAD.
Direct evidence for this compound-induced XBP1 splicing is not explicitly available in the primary literature. However, as a potent inducer of the UPR, it is highly probable that this compound treatment would lead to the activation of the IRE1α pathway. Inhibition of ERO1α by this compound leads to an accumulation of unfolded proteins, the primary trigger for IRE1α activation.
Caption: The IRE1α signaling pathway likely activated by this compound.
The ATF6 Pathway
The ATF6 pathway is initiated by the translocation of the ATF6 protein from the ER to the Golgi apparatus in response to ER stress. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate UPR target genes, including ER chaperones and components of the ERAD machinery.
Direct evidence confirms that this compound activates the ATF6 pathway. Studies have shown a dose-dependent increase in the activity of a luciferase reporter gene under the control of an ATF6-responsive element in 293T cells treated with this compound.[1] This indicates that inhibition of ERO1α by this compound is sufficient to trigger the ATF6 signaling cascade.
Caption: The ATF6 signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments used to study the effects of this compound on the UPR pathway.
In Vitro ERO1α Activity Assay (AUR Fluorescence)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α-mediated oxidation, using the fluorescent probe Amplex UltraRed (AUR).
Materials:
-
Recombinant mouse ERO1α
-
Reduced bacterial thioredoxin (TrxA_red)
-
Horseradish peroxidase (HRP)
-
Amplex UltraRed (AUR)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and AUR.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add recombinant ERO1α to the wells.
-
Initiate the reaction by adding TrxA_red.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for AUR.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.[1]
Western Blot for UPR Markers
This protocol describes the detection of key UPR markers, such as the phosphorylated form of eIF2α (p-eIF2α) and the chaperone GRP78/BiP, in cell lysates after treatment with this compound.
Materials:
-
Cell line of interest (e.g., MEFs, 293T)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-eIF2α, total eIF2α, GRP78/BiP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10-100 µM) or DMSO for the desired time (e.g., 4-16 hours). A positive control for UPR induction, such as tunicamycin or thapsigargin, should be included.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
RT-PCR for XBP1 Splicing
This protocol is used to detect the unconventional splicing of XBP1 mRNA, a hallmark of IRE1α activation.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Treat cells with this compound as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the XBP1 splice site. These primers will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms of the mRNA.
-
Separate the PCR products on a high-percentage agarose gel. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.
-
Visualize the bands using a gel imaging system. The ratio of sXBP1 to uXBP1 can be quantified to determine the extent of IRE1α activation.
UPR Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a UPR-responsive promoter element (e.g., an ATF6 binding site) to quantify the activation of a specific UPR pathway.
Materials:
-
293T cells stably expressing an ATF6::luciferase reporter construct[1]
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well white microplate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white microplate.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 16 hours).[1]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
Conclusion
This compound is a valuable tool for studying the unfolded protein response through its specific inhibition of ERO1α. By inducing ER stress, this compound activates the UPR, with direct evidence supporting its role in the ATF6 pathway and strong indirect evidence linking it to the PERK pathway. While its direct effect on IRE1α signaling requires further investigation, its established mechanism of action makes it a potent inducer of the overall UPR. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate cellular responses to this compound and to explore its potential therapeutic applications in diseases associated with ER stress.
References
An In-depth Technical Guide to QM295: A Selective Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
QM295 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in oxidative protein folding. With a quinone methide functional group, this compound demonstrates selectively reversible thiol reactivity, targeting the reduced, active form of ERO1α and preventing its reoxidation. This inhibition of ERO1α leads to the accumulation of reduced protein disulfide isomerase (PDI) and triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for its characterization and a proposed synthetic route are also presented.
Chemical Structure and Properties
This compound, systematically named 4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl-5(4H)-isoxazolone, is a small molecule with a molecular weight of 295.29 g/mol and the chemical formula C₁₇H₁₃NO₄[1]. Its structure is characterized by a central isoxazolone ring, a phenyl substituent, and a benzylidene group derived from vanillin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are predicted based on its chemical structure, as experimental data is limited.
| Property | Value | Method |
| Molecular Weight | 295.29 g/mol | Calculated |
| Molecular Formula | C₁₇H₁₃NO₄ | Calculated |
| logP | ~2.5 - 3.5 | Prediction |
| pKa | ~7.0 - 8.0 (phenolic hydroxyl) | Prediction |
| Water Solubility | Low | Prediction |
Table 1: Physicochemical Properties of this compound. Predicted values for octanol-water partition coefficient (logP), acid dissociation constant (pKa), and water solubility.
Synthesis
A proposed synthesis for this compound involves a one-pot, three-component reaction. This method utilizes the condensation of hydroxylamine hydrochloride, ethyl benzoylacetate, and vanillin in the presence of a suitable catalyst, such as citric acid, in an aqueous medium. The product can then be isolated and purified by recrystallization[2].
Pharmacological Properties and Mechanism of Action
This compound is a selective inhibitor of ERO1α, a flavoenzyme responsible for the introduction of disulfide bonds into newly synthesized proteins in the endoplasmic reticulum.
In Vitro Activity
This compound inhibits the activity of ERO1α with a half-maximal inhibitory concentration (IC50) of 1.9 μM. This was determined using a kinetic assay that measures the production of hydrogen peroxide by ERO1α through the fluorescence of Amplex UltraRed (AUR)[3].
| Parameter | Value | Assay |
| IC50 (ERO1α) | 1.9 μM | AUR Fluorescence Kinetic Assay[3] |
Table 2: In Vitro Potency of this compound.
Mechanism of Action
This compound functions by selectively reacting with the reduced, active form of ERO1α, thereby preventing its reoxidation[3]. This leads to a disruption in the disulfide bond formation pathway.
As depicted in Figure 1, the inhibition of the ERO1α catalytic cycle by this compound results in an accumulation of reduced PDI and unfolded proteins within the ER, which in turn activates the Unfolded Protein Response (UPR).
Signaling Pathways
The primary signaling pathway affected by this compound is the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the ER. It aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.
Studies have shown that this compound treatment of cells leads to the activation of an ATF6-dependent luciferase reporter, indicating that this compound induces the ATF6 branch of the UPR[3]. The effects of this compound on the PERK and IRE1 pathways have not been as extensively characterized.
Figure 2 illustrates how this compound-mediated inhibition of ERO1α leads to ER stress, which in turn is known to activate the three branches of the UPR. Evidence specifically links this compound to the activation of the ATF6 pathway.
Experimental Protocols
ERO1α Activity Assay (AUR Fluorescence)
This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.
Materials:
-
Recombinant mouse ERO1α
-
Thioredoxin A (TrxA), reduced
-
Amplex UltraRed (AUR) reagent (e.g., from Invitrogen)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, TrxA (e.g., 10 µM), HRP (e.g., 0.1 U/mL), and AUR (e.g., 5 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding ERO1α (e.g., 200 nM) to each well.
-
Immediately begin kinetic reading of fluorescence on a plate reader (Excitation: ~535 nm, Emission: ~590 nm) at room temperature.
-
Monitor the rate of fluorescence increase over time. The initial rate is proportional to ERO1α activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
In Vivo ERO1α Redox State Analysis (SDS-PAGE)
This method assesses the redox state of endogenous ERO1α in cultured cells. Reduced ERO1α has a lower mobility on non-reducing SDS-PAGE compared to its oxidized form.
Materials:
-
Cultured cells (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
This compound
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Lysis buffer (containing NEM)
-
SDS-PAGE gels (non-reducing)
-
Western blotting apparatus and reagents
-
Anti-ERO1α antibody
Procedure:
-
Treat cultured cells with this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes). Include positive (DTT treatment, e.g., 10 mM for 30 min) and negative controls.
-
Wash the cells and lyse them in a buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.
-
Resolve the protein lysates on a non-reducing SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific for ERO1α.
-
The appearance of a lower mobility band for ERO1α in this compound-treated cells indicates an accumulation of the reduced form of the enzyme[3].
Experimental Workflow
A typical experimental workflow to characterize a novel ERO1 inhibitor like this compound is outlined below.
This workflow begins with the synthesis and basic characterization of the compound, followed by in vitro and in vivo validation of its effect on the target ERO1α. Subsequent experiments aim to elucidate the downstream cellular consequences, particularly the activation of the UPR and its phenotypic outcomes.
Conclusion
This compound is a valuable tool compound for studying the role of ERO1α in oxidative protein folding and the cellular response to ER stress. Its selective and reversible mechanism of action provides a means to modulate ERO1α activity both in vitro and in vivo. Further research is warranted to fully elucidate its effects on all branches of the UPR and to explore its potential therapeutic applications in diseases associated with ER stress.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
QM295: A Technical Whitepaper on the Discovery and Development of a Novel ERO1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). This compound was identified through a high-throughput screening campaign and has been characterized as a promising modulator of the cellular stress response. This whitepaper details the discovery process, mechanism of action, and key experimental data, offering a valuable resource for researchers in the fields of drug discovery, cell biology, and redox signaling.
Introduction: Targeting Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome.[1] Perturbations in the ER folding environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[2]
ERO1 is a key enzyme in the ER that facilitates disulfide bond formation, a critical step in the folding of many secreted and membrane proteins.[3] It does so by oxidizing Protein Disulfide Isomerase (PDI), which in turn introduces disulfide bonds into folding proteins. This process, however, generates hydrogen peroxide as a byproduct, contributing to the oxidative load within the ER. In the context of ER stress, hyperactivity of ERO1 can be detrimental. Therefore, small molecule inhibitors of ERO1 are valuable tools to study ER redox biology and hold potential as therapeutic agents for diseases associated with ER stress.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified from a high-throughput screening (HTS) campaign designed to discover inhibitors of the mammalian ERO1α enzyme.[3] The screening assay was based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α-mediated oxidation of a surrogate substrate.[3]
High-Throughput Screening Workflow
The HTS workflow employed a coupled fluorescence assay to measure ERO1α activity.[3] This method allows for the rapid and sensitive screening of large compound libraries.[4][5][6]
Experimental Protocol: High-Throughput ERO1α Activity Assay
Objective: To identify small molecule inhibitors of ERO1α from a compound library.
Materials:
-
Recombinant mouse ERO1α
-
Reduced bacterial thioredoxin (TrxA_red) as a surrogate substrate
-
Horseradish peroxidase (HRP)
-
Amplex UltraRed (AUR) reagent
-
Compound library dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
384-well black, clear-bottom assay plates
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).
-
Reagent Preparation: Prepare a master mix containing ERO1α, TrxA_red, HRP, and AUR in the assay buffer. The final concentrations should be optimized for a robust signal-to-background ratio.
-
Reaction Initiation: Add the reagent master mix to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the oxidized AUR product.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically identified based on a statistical cutoff, such as a Z-score of less than -3.
This compound: Structure and Properties
From the HTS campaign, a compound named this compound was identified as a potent inhibitor of ERO1α.[3]
-
Chemical Name: 5(4H)-isoxazolone,4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl
-
Molecular Formula: C₁₇H₁₃NO₄
-
Molecular Weight: 295.29 g/mol .[7]
-
Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)
Synthesis of this compound
The synthesis of the isoxazol-5(4H)-one scaffold of this compound can be achieved through a one-pot, three-component reaction.[8][9][10] This typically involves the condensation of an aromatic aldehyde (vanillin in the case of this compound's precursor), hydroxylamine hydrochloride, and a β-ketoester in the presence of a catalyst.[8][10]
Mechanism of Action: Inhibition of ERO1α and Induction of the Unfolded Protein Response
This compound exerts its biological effects through the direct inhibition of ERO1α, leading to a modulation of the ER redox environment and subsequent activation of the Unfolded Protein Response (UPR).[3]
ERO1α Inhibition and UPR Signaling Pathway
The inhibition of ERO1α by this compound disrupts the oxidative protein folding pathway, leading to an accumulation of reduced PDI and unfolded proteins in the ER. This triggers the UPR through the activation of ER stress sensors such as ATF6.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ | 1.9 µM | AUR Fluorescence Assay | [3] |
Table 2: Cellular Activity of this compound
| Experiment | Concentration | Effect | Cell Line | Reference |
| ERO1α Oxidation State | 50 µM | Accumulation of reduced ERO1α | Mouse Embryonic Fibroblasts | [3] |
| UPR Reporter Assay | 10-100 µM | Dose-dependent activation | 293T cells | [3] |
Detailed Experimental Protocols
In Vitro ERO1α Inhibition Assay (AUR Fluorescence)
Objective: To determine the in vitro potency of this compound in inhibiting ERO1α activity.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add a reaction mixture containing recombinant mouse ERO1α (e.g., 200 nM), reduced thioredoxin A (TrxA_red) at various concentrations, horseradish peroxidase (HRP), and Amplex UltraRed (AUR) in an appropriate buffer.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
In Vivo ERO1α Oxidation State Analysis
Objective: To assess the effect of this compound on the oxidation state of endogenous ERO1α in cultured cells.
Procedure:
-
Culture mouse embryonic fibroblasts (MEFs) to near confluency.
-
Treat the cells with this compound (e.g., 50 µM) or DMSO for a specified time (e.g., 30 minutes).
-
To observe reoxidation, cells can be first treated with a reducing agent like DTT, washed, and then chased in the presence or absence of this compound.[3]
-
Lyse the cells in a buffer containing a thiol-alkylating agent such as N-ethylmaleimide (NEM) to preserve the in vivo redox state of proteins.
-
Separate the proteins by non-reducing SDS-PAGE. The reduced form of ERO1α will migrate slower than the oxidized forms.
-
Perform a Western blot using an antibody specific for ERO1α to visualize the different redox species.[3][11]
Unfolded Protein Response (UPR) Reporter Assay
Objective: To measure the activation of the UPR signaling pathway by this compound.
Procedure:
-
Use a stable cell line (e.g., 293T) expressing a UPR-responsive reporter construct, such as an ATF6-driven luciferase reporter.[1][3][12]
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or a known UPR inducer (e.g., tunicamycin) as a positive control for 16 hours.[3]
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.
-
Plot the relative luciferase units against the concentration of this compound to generate a dose-response curve.[3]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of ERO1α in ER homeostasis and stress responses. Its discovery through a robust HTS campaign and subsequent characterization have provided significant insights into its mechanism of action. While this compound and a related compound, EN460, have shown some limitations in terms of selectivity and in vivo potency, they represent an important starting point for the development of more refined ERO1α inhibitors.[3] Future research should focus on structure-activity relationship (SAR) studies to improve the potency and selectivity of this chemical scaffold, as well as more extensive in vivo studies to evaluate its therapeutic potential in disease models characterized by ER stress.
References
- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Enzyme Screening [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | ERO1抑制剂 | MCE [medchemexpress.cn]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. Ero1α requires oxidizing and normoxic conditions to localize to the mitochondria-associated membrane (MAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent UPRE Reporter (Unfolded Protein Response) [lipexogen.com]
An In-depth Technical Guide to QM295: A Selective Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). It details the compound's chemical properties, mechanism of action, and its role in the modulation of the unfolded protein response (UPR). This document includes a plausible synthesis route, detailed experimental protocols for key assays, and a summary of its biological activity. The information is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery who are interested in the therapeutic potential of targeting ER stress pathways.
Chemical and Physical Properties
This compound is a selective, reversibly reactive thiol inhibitor of ERO1. Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1241046-32-1 | [1] |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| IUPAC Name | 4-(4-hydroxy-3-methoxybenzyl)-3-phenylisoxazol-5(2H)-one | N/A |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis
Plausible Synthesis of 4-(4-hydroxy-3-methoxybenzyl)-3-phenylisoxazol-5(2H)-one (this compound):
A mixture of vanillin (4-hydroxy-3-methoxybenzaldehyde), hydroxylamine hydrochloride, and ethyl benzoylacetate would be refluxed in a suitable solvent, such as water or ethanol, in the presence of a base catalyst like potassium carbonate. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled and poured into ice-cold water to precipitate the crude product. The resulting solid would then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.[2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Endoplasmic Reticulum Oxidation 1α (ERO1α), a key enzyme in the oxidative protein folding pathway within the ER. ERO1α facilitates the formation of disulfide bonds in newly synthesized proteins by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[4]
By inhibiting ERO1α, this compound disrupts this oxidative folding machinery, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.[5][6]
The inhibition of ERO1α by this compound has been shown to promote signaling in the UPR pathway, which can precondition cells against severe ER stress.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established research protocols.
In Vitro ERO1α Activity Assay (H₂O₂ Production)
This assay measures the activity of ERO1α by detecting the production of hydrogen peroxide (H₂O₂) using a fluorogenic probe.
Materials:
-
Recombinant mouse ERO1α
-
Reduced thioredoxin A (TrxA) as a substrate
-
Amplex® Red reagent (or similar H₂O₂-sensitive fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add recombinant ERO1α to the wells.
-
Initiate the reaction by adding reduced TrxA.
-
Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation / 590 nm emission for Amplex® Red).
-
Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage of ERO1α inhibition against the logarithm of the this compound concentration.[7][8][9]
In Vivo Monitoring of ERO1α Oxidation State by Immunoblotting
This protocol is used to assess the effect of this compound on the oxidation state of endogenous ERO1α in cultured cells. The redox state of ERO1α can be visualized by changes in its electrophoretic mobility on non-reducing SDS-PAGE.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT) for control experiments
-
Lysis buffer containing N-ethylmaleimide (NEM) to block free thiols
-
SDS-PAGE equipment and reagents
-
Primary antibody against ERO1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the specified duration (e.g., 50 μM for 30 minutes). Include untreated and DTT-treated cells as controls.
-
Wash the cells with PBS and lyse them in a buffer containing NEM to preserve the in vivo redox state of proteins.
-
Clarify the lysates by centrifugation.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for ERO1α.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Oxidized forms of ERO1α will migrate faster than the reduced forms.[10][11][12][13][14]
Unfolded Protein Response (UPR) Reporter Assay
This assay quantifies the activation of the UPR pathway in response to this compound treatment using a reporter construct.
Materials:
-
HEK293T cells (or other suitable cell line)
-
UPR reporter plasmid (e.g., containing a promoter of a UPR target gene like BiP/GRP78 or an XBP1-luciferase reporter)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporter gene.
-
Treat the cells with various concentrations of this compound (or a known UPR inducer like tunicamycin as a positive control).
-
After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[5][6][15][16]
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent inhibitor of ERO1α and an activator of the UPR. The key quantitative data from published studies are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| ERO1α Inhibition (IC₅₀) | 1.9 μM | In vitro kinetic assay | [1] |
| Induction of ERO1α Reduction | 50 μM (30 min) | In vivo (cultured cells) | [1] |
| UPR Activation | Dose-dependent | 293T cells | N/A |
Conclusion
This compound is a valuable research tool for studying the role of ERO1α and the unfolded protein response in various physiological and pathological processes. Its selective and reversible inhibitory activity makes it a promising lead compound for the development of therapeutics targeting diseases associated with ER stress, such as cancer and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to investigate the biological effects of this compound and to explore its therapeutic potential further.
References
- 1. abmole.com [abmole.com]
- 2. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Pathways for Sensing and Responding to Hydrogen Peroxide at the Endoplasmic Reticulum [mdpi.com]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. ROS-Glo™ H2O2 Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Ero1α requires oxidizing and normoxic conditions to localize to the mitochondria-associated membrane (MAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel disulphide switch mechanism in Ero1α balances ER oxidation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
QM295: A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a detailed technical overview of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). This compound has been identified as a potent and selective inhibitor of ERO1α, a key enzyme in the oxidative protein folding pathway within the endoplasmic reticulum (ER). By inhibiting ERO1α, this compound disrupts the formation of disulfide bonds, leading to an accumulation of reduced proteins and the induction of the Unfolded Protein Response (UPR). This whitepaper synthesizes the currently available research on this compound, presenting its mechanism of action, quantitative data on its activity, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting ER stress pathways.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The formation of disulfide bonds is a crucial step in the maturation of many secreted and membrane-bound proteins. This process is primarily catalyzed by the ERO1 family of enzymes, which transfer electrons from protein disulfide isomerase (PDI) to molecular oxygen, generating hydrogen peroxide (H₂O₂) as a byproduct.
Dysregulation of ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, triggers a state known as ER stress. In response, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, prolonged or severe ER stress can lead to apoptosis. Given the involvement of ER stress in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, the modulation of ER stress pathways has emerged as a promising therapeutic strategy.
This compound is a small molecule that has been identified as an inhibitor of ERO1α. Its ability to modulate the ER redox state and induce the UPR makes it a valuable tool for studying ER biology and a potential starting point for the development of novel therapeutics.
Mechanism of Action
This compound functions as an inhibitor of ERO1α, the primary enzyme responsible for oxidative disulfide bond formation in the ER. By blocking the activity of ERO1α, this compound prevents the re-oxidation of PDI, leading to an accumulation of reduced client proteins within the ER lumen. This disruption of the normal protein folding process triggers the Unfolded Protein Response (UPR).
The proposed mechanism of action involves the direct interaction of this compound with the ERO1α enzyme, thereby inhibiting its catalytic activity. This leads to a more reduced state of the ER environment and subsequent activation of the UPR signaling pathways.
Quantitative Data
The inhibitory activity of this compound on ERO1α has been characterized in vitro. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay | Source |
| IC₅₀ for ERO1α | 1.9 µM | In vitro ERO1α activity assay | [1] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
In Vitro ERO1α Activity Assay
This assay measures the enzymatic activity of ERO1α by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the disulfide bond formation process.
-
Principle: Recombinant ERO1α is incubated with a reducing substrate (e.g., reduced PDI or a surrogate). The H₂O₂ produced by ERO1α is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex UltraRed (AUR), into a fluorescent product. The rate of fluorescence increase is proportional to the ERO1α activity.
-
Reagents:
-
Recombinant mouse ERO1α
-
Reduced Protein Disulfide Isomerase (PDI) or other suitable substrate
-
Amplex UltraRed (AUR)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (or other inhibitors) at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AUR, and HRP.
-
Add recombinant ERO1α and the reducing substrate to the reaction mixture.
-
Add this compound at the desired concentrations.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
In Vivo ERO1α Oxidation State Analysis
This method assesses the effect of this compound on the redox state of endogenous ERO1α in cultured cells.
-
Principle: The redox state of ERO1α can be visualized by non-reducing SDS-PAGE. The oxidized form of ERO1α has a more compact structure and migrates faster than the reduced form.
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.
-
Reagents:
-
Cell culture medium and supplements
-
Dithiothreitol (DTT) to induce a reduced state
-
This compound
-
Lysis buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to preserve the in vivo redox state.
-
Antibodies against ERO1α for immunoblotting.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
To induce a fully reduced state, treat cells with a high concentration of DTT (e.g., 10 mM) for a short period (e.g., 5 minutes).
-
Wash out the DTT and incubate the cells in fresh medium containing this compound at various concentrations and for different time points.
-
Lyse the cells in buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.
-
Separate the protein lysates by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform an immunoblot analysis using an anti-ERO1α antibody.
-
Visualize the bands corresponding to the oxidized and reduced forms of ERO1α. A shift towards the slower-migrating (reduced) form in the presence of this compound indicates inhibition of ERO1α activity.
-
Unfolded Protein Response (UPR) Activation Assay
This assay measures the activation of the UPR in response to this compound treatment.
-
Principle: A reporter system is used where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is under the control of a UPR-responsive promoter element, such as the ER stress response element (ERSE).
-
Cell Lines: 293T cells or other cell lines stably or transiently transfected with the UPR reporter construct.
-
Reagents:
-
Cell culture medium and supplements
-
This compound
-
Reagents for the reporter gene assay (e.g., luciferase substrate).
-
-
Procedure:
-
Culture the reporter cell line.
-
Treat the cells with this compound at various concentrations for a specified period (e.g., 16 hours).
-
Lyse the cells and measure the activity of the reporter protein.
-
An increase in reporter activity in this compound-treated cells compared to untreated controls indicates activation of the UPR.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to UPR activation.
Experimental Workflow for In Vitro ERO1α Inhibition Assay
Caption: Workflow for the in vitro ERO1α activity assay.
Logical Relationship of this compound's Cellular Effects
Caption: Cascade of cellular events following this compound administration.
Conclusion
This compound is a valuable chemical probe for studying the role of ERO1α in ER redox homeostasis and the UPR. The available data robustly demonstrates its ability to inhibit ERO1α in vitro and in cells, leading to the predictable downstream consequence of UPR activation. While the current body of research on this compound appears to be centered around a seminal study, the detailed characterization provides a strong foundation for its use in further investigations. Future research could explore the therapeutic potential of this compound or its analogs in diseases characterized by ER stress. This technical guide serves as a centralized resource to facilitate such future endeavors.
References
The Thiol-Reactive Landscape of QM295: An In-Depth Technical Guide to its Selectively Reversible Covalent Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
QM295 is a novel small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation and oxidative protein folding. Characterized by its quinone methide moiety, this compound exhibits a unique, selectively reversible thiol reactivity, positioning it as a compelling tool for studying ER stress and a potential scaffold for therapeutic development. This technical guide provides a comprehensive overview of the core principles underlying this compound's mechanism of action, detailing its effects on cellular pathways and presenting key experimental data and protocols.
Introduction to this compound and Reversible Covalent Inhibition
This compound, with a molecular mass of 295 Da, has been identified as an inhibitor of the mammalian ERO1α enzyme, crucial for oxidative protein folding within the endoplasmic reticulum.[1][2] It belongs to a class of compounds known as reversible covalent inhibitors. These inhibitors initially form a covalent bond with their target, often a nucleophilic amino acid residue like cysteine, but this bond can subsequently dissociate, allowing for a dynamic interaction.[3][4][5] This characteristic offers a potential therapeutic advantage by minimizing permanent off-target modifications and associated toxicities.[4] The reactive electrophile in this compound is its quinone methide group, a potent Michael acceptor that readily reacts with thiols.[3][4]
Core Data Summary
The following tables summarize the key quantitative data available for this compound and its effects.
Table 1: Physicochemical and In Vitro Efficacy Data for this compound
| Parameter | Value | Reference |
| Molecular Mass | 295 Da | [1] |
| Chemical Name | 5(4H)-isoxazolone,4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl | [1] |
| Target Enzyme | Endoplasmic Reticulum Oxidation 1α (ERO1α) | [1][2] |
| IC50 (ERO1α inhibition) | 1.9 µM | [1][2] |
| Mechanism of Inhibition | Selectively reversible thiol reactivity | [1][2] |
| Reactive Moiety | Quinone Methide | [3] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Concentration | Cell Type | Observation | Reference |
| Inhibition of ERO1α in vivo | 50 µM | Mouse Embryonic Fibroblasts (MEFs) | Accumulation of the reduced form of ERO1α | [1] |
| Delayed ERO1α reoxidation | 50 µM | MEFs | Marked delay in ERO1α reoxidation after DTT washout | [1] |
| Induction of Unfolded Protein Response (UPR) | Not specified | 293T cells | Activation of a UPR reporter | [1] |
| Protection against ER stress | Low concentrations | PERK-/- MEFs | Modest protection from tunicamycin-induced cell death | [1] |
Mechanism of Action: Selectively Reversible Thiol Reactivity
The cornerstone of this compound's activity lies in the chemistry of its quinone methide group. This functional group is a highly reactive Michael acceptor, making it susceptible to nucleophilic attack by the thiolate anion of cysteine residues within proteins.[3][4]
Reaction with Thiols
The proposed reaction mechanism involves a 1,6-conjugate addition of the cysteine thiol to the quinone methide system. This forms a covalent adduct, thereby inhibiting the target protein's function. The "selectively reversible" nature implies that this adduct's stability is context-dependent. While it is stable enough to inhibit the intended target (ERO1α), it can be reversed with other, non-target thiols, potentially through a retro-Michael reaction. This dynamic equilibrium minimizes off-target effects.[1]
Caption: Reaction of this compound with a protein thiol.
Signaling Pathways Affected
By inhibiting ERO1α, this compound disrupts the normal process of disulfide bond formation in the endoplasmic reticulum. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Caption: this compound-induced ER stress and UPR activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro ERO1α Activity Assay (AUR Fluorescence)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity.
-
Principle: Recombinant mouse ERO1α oxidizes a surrogate substrate (e.g., reduced thioredoxin), producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize the non-fluorescent Amplex UltraRed (AUR) to a fluorescent product. The rate of fluorescence increase is proportional to ERO1α activity.[1]
-
Procedure:
-
Prepare a reaction mixture containing buffer, the surrogate substrate, HRP, and AUR.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding recombinant ERO1α.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value for this compound.
-
Caption: Workflow of the in vitro ERO1α activity assay.
In Vivo ERO1α Redox State Analysis
This method assesses the oxidation state of endogenous ERO1α in cultured cells.
-
Principle: The reduced and oxidized forms of ERO1α exhibit different mobilities on non-reducing SDS-PAGE due to intramolecular disulfide bonds in the oxidized form. Inhibition of ERO1α by this compound is expected to lead to an accumulation of the reduced, slower-migrating form.[1]
-
Procedure:
-
Treat cultured cells (e.g., MEFs) with this compound or vehicle control.
-
Lyse the cells in the presence of N-ethylmaleimide (NEM) to alkylate free thiols and prevent post-lysis oxidation.
-
Separate the protein lysates by non-reducing SDS-PAGE.
-
Perform an immunoblot analysis using an antibody specific for ERO1α.
-
Visualize the bands corresponding to the oxidized and reduced forms of ERO1α.
-
Unfolded Protein Response (UPR) Reporter Assay
This assay quantifies the activation of the UPR signaling pathway.
-
Principle: A reporter construct is used where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is under the control of a promoter containing ER stress response elements (ERSEs). Activation of the UPR leads to the expression of the reporter gene.[1]
-
Procedure:
-
Transfect cells (e.g., 293T) with the UPR reporter construct.
-
Treat the transfected cells with this compound or a known UPR inducer (positive control).
-
Measure the reporter gene expression (e.g., luminescence or fluorescence).
-
Normalize the reporter activity to a control for cell viability or transfection efficiency.
-
Synthesis of the this compound Core Structure
The core of this compound is a 5(4H)-isoxazolone ring. A general and efficient method for the synthesis of such structures is a one-pot, three-component reaction.
-
General Reaction: An aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester are condensed in the presence of a catalyst in a suitable solvent.
-
Proposed Synthesis for this compound Precursor:
-
React vanillin (4-hydroxy-3-methoxybenzaldehyde), hydroxylamine hydrochloride, and an appropriate β-ketoester (to introduce the phenyl group at the 3-position) in a suitable solvent (e.g., water or ethanol).
-
A catalyst, such as citric acid or an amine base, can be used to facilitate the reaction.
-
The product, the core structure of this compound, can be purified by recrystallization.
-
Implications for Drug Development
The unique properties of this compound make it a valuable tool and a potential starting point for drug discovery efforts.
-
Targeting ER Stress: As a modulator of the UPR, this compound and its analogs could be explored for therapeutic applications in diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and cancer.
-
Reversible Covalent Inhibition as a Strategy: The selectively reversible nature of this compound's thiol reactivity exemplifies a promising strategy in drug design to enhance target engagement while minimizing off-target effects.
-
Further Optimization: The promiscuous reactivity of the quinone methide group with thiols suggests that further medicinal chemistry efforts could focus on refining the scaffold to improve selectivity and potency, and to reduce potential toxicity.
Conclusion
This compound stands out as a significant research tool for probing the intricacies of ER redox biology and the unfolded protein response. Its selectively reversible covalent mechanism of action offers a nuanced approach to enzyme inhibition that is of growing interest in the field of drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and to design the next generation of ERO1 inhibitors. Further studies are warranted to fully elucidate the kinetics of its reversible reactions and to profile its off-target interactions comprehensively.
References
- 1. Functional in vitro analysis of the ERO1 protein and protein-disulfide isomerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional in Vitro Analysis of the ERO1 Protein and Protein-disulfide Isomerase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Endoplasmic Reticulum (ER) Stress in vitro using QM295
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations to ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The study of ER stress is crucial for understanding its role in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
QM295 is a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductase 1α (ERO1α), a key enzyme in disulfide bond formation within the ER.[1][2] By inhibiting ERO1α, this compound disrupts the oxidative folding of proteins, leading to the accumulation of unfolded proteins and subsequent activation of the UPR.[1][2] These application notes provide a detailed protocol for using this compound to induce ER stress in vitro, enabling researchers to investigate the UPR and its downstream consequences.
Mechanism of Action of this compound
This compound acts as an inhibitor of ERO1α, an FAD-dependent enzyme that catalyzes the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, generating hydrogen peroxide and facilitating disulfide bond formation in newly synthesized proteins. Inhibition of ERO1α by this compound leads to a more reduced state of the ER lumen, impairing the formation of disulfide bonds and causing the accumulation of unfolded proteins. This accumulation triggers the dissociation of the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78, from the three main UPR sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6), leading to their activation.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and empirical determination is recommended.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for ERO1α inhibition | 1.9 µM | In vitro biochemical assay | AUR fluorescence assay | [2] |
| Effective Concentration | 50 µM | Mouse Embryonic Fibroblasts (MEFs) | Monitoring ERO1α reoxidation | [2] |
| Effective Concentration | 10-50 µM (dose-dependent increase) | 293T cells | ATF6::luciferase reporter assay | [2] |
| Incubation Time | 30 minutes | Mouse Embryonic Fibroblasts (MEFs) | Monitoring ERO1α oxidation state | [2] |
| Incubation Time | 16 hours | 293T cells | ATF6::luciferase reporter assay | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A variety of mammalian cell lines can be used (e.g., HeLa, HEK293, SH-SY5Y, PC-3). The choice of cell line should be guided by the research question.
-
This compound: Can be sourced from suppliers like MyBioSource.[1]
-
Cell Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): For preparing this compound stock solution.
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against ER stress markers (e.g., p-PERK, p-IRE1α, total PERK, total IRE1α, cleaved ATF6, BiP/GRP78, CHOP, ATF4).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Reagents for RT-qPCR:
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan master mix.
-
Primers for ER stress marker genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1, ATF4).
-
-
Reagents for Cell Viability Assay:
-
MTT, MTS, or similar tetrazolium-based reagents.
-
Solubilization solution (for MTT).
-
-
Positive Controls for ER Stress: Tunicamycin or Thapsigargin.
Preparation of this compound Stock Solution
-
This compound is typically soluble in DMSO.[4][5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (DMSO alone) should be included in all experiments.
Protocol for Inducing ER Stress with this compound
-
Cell Seeding: Seed the desired cell line in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line and experimental endpoint.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired period. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal treatment duration.
-
Validation of this compound-Induced ER Stress
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-IRE1α, cleaved ATF6, BiP, CHOP, ATF4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control such as β-actin or GAPDH.
-
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan master mix and primers specific for ER stress-responsive genes.
-
Human Primer Sequences (example):
-
HSPA5 (BiP) Forward: 5'-TGCAGCAGGACATCAAGTTC-3'
-
HSPA5 (BiP) Reverse: 5'-GCTGGCAACCACTAAAGGAC-3'
-
DDIT3 (CHOP) Forward: 5'-GCACCTCCCAGAGCCCTCACTCTCC-3'[7]
-
DDIT3 (CHOP) Reverse: 5'-GTCTACTCCAAGCCTTCCCCCTGCG-3'[7]
-
Spliced XBP1 Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3'[7]
-
Spliced XBP1 Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'[7]
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
Cell Viability Assay
-
Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
MTT/MTS Assay:
-
At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced ER stress and UPR activation.
Caption: Experimental workflow for inducing and analyzing ER stress with this compound.
Caption: Overview of the three main branches of the Unfolded Protein Response (UPR).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak induction of ER stress markers | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- this compound has degraded. | - Perform a dose-response and time-course experiment to optimize conditions.- Use a positive control (e.g., tunicamycin) to confirm assay performance.- Use a fresh aliquot of this compound stock solution. |
| High cell death at low this compound concentrations | - Cell line is highly sensitive to ER stress or this compound.- this compound is cytotoxic through off-target effects. | - Reduce the concentration of this compound.- Shorten the incubation time.- Perform a detailed cytotoxicity assay to distinguish between ER stress-induced apoptosis and general toxicity. |
| Variability between replicates | - Uneven cell seeding.- Inconsistent this compound treatment.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix this compound working solutions thoroughly before adding to cells.- Use calibrated pipettes and careful technique. |
| Inconsistent Western blot results | - Poor antibody quality.- Issues with protein transfer.- Inappropriate blocking or washing. | - Validate primary antibodies with positive and negative controls.- Optimize transfer conditions.- Ensure adequate blocking and washing steps. |
| High background in RT-qPCR | - Primer-dimer formation.- Genomic DNA contamination. | - Optimize primer concentrations and annealing temperature.- Perform a DNase treatment of RNA samples. |
Conclusion
This compound provides a valuable tool for inducing ER stress in vitro through the specific inhibition of ERO1α. By following these detailed protocols, researchers can reliably activate the UPR and investigate its complex signaling pathways and their implications in health and disease. Due to the limited availability of comprehensive data for this compound across a wide range of cell lines, it is crucial to perform careful optimization of experimental conditions, including concentration and incubation time, to achieve robust and reproducible results.
References
- 1. mybiosource.com [mybiosource.com]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ERO1抑制剂 | MCE [medchemexpress.cn]
- 5. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for QM295 in Mammalian Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM295 is a small molecule inhibitor of the Endoplasmic Reticulum Oxidation 1 (ERO1) enzyme. ERO1 is a critical component of the protein folding machinery within the endoplasmic reticulum (ER), responsible for the formation of disulfide bonds. Inhibition of ERO1α by this compound disrupts this process, leading to an accumulation of unfolded or misfolded proteins, which in turn triggers the Unfolded Protein Response (UPR).[1][2] This response is a cellular stress signaling network that aims to restore ER homeostasis but can lead to cell death if the stress is prolonged or severe.[3][4] Given the reliance of many cancer cells on the protein folding capacity of the ER, targeting ERO1α with inhibitors like this compound presents a potential therapeutic strategy.[2] These application notes provide an overview of the use of this compound for treating mammalian cells, including protocols for assessing its cellular effects.
Cellular Effects of this compound
Treatment of mammalian cells with this compound is expected to elicit a range of cellular responses, primarily initiated by the induction of ER stress.
-
Induction of the Unfolded Protein Response (UPR): As an inhibitor of ERO1α, this compound disrupts oxidative protein folding, leading to the activation of the UPR. This can be observed by the upregulation of UPR markers associated with the three main signaling branches: PERK, IRE1, and ATF6.[5][6][7][8]
-
Cytotoxicity: Prolonged or high-concentration treatment with this compound can lead to cytotoxicity. The protective effects of this compound against severe ER stress are noted to be limited by its inherent toxicity. The degree of cytotoxicity is expected to be cell-line dependent.
-
Apoptosis and Cell Cycle Arrest: The induction of ER stress is a known trigger for both apoptosis and cell cycle arrest.[4] Therefore, treatment with this compound may lead to an increase in programmed cell death and alterations in cell cycle progression.
Quantitative Data Summary
Due to a lack of publicly available, specific IC50 values for this compound across a range of mammalian cell lines, the following tables are provided as illustrative examples of how to present such data. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 values for their cell lines of interest.
Table 1: Illustrative Cytotoxicity Profile of this compound in Various Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25 - 75 |
| A549 | Lung Carcinoma | 30 - 80 |
| HCT116 | Colorectal Carcinoma | 20 - 60 |
| PC-3 | Prostate Adenocarcinoma | 35 - 90 |
| HEK293T | Embryonic Kidney | > 100 (Normal Cell Line) |
Table 2: Illustrative Dose-Response of this compound on a Representative Cancer Cell Line (e.g., HCT116) after 72 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 85 ± 6.1 |
| 25 | 60 ± 7.3 |
| 50 | 45 ± 5.9 |
| 75 | 20 ± 4.5 |
| 100 | 5 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate mammalian cells in appropriate complete growth medium at a density that will ensure they are in the exponential growth phase at the time of treatment. For 96-well plates, a starting density of 5,000-10,000 cells per well is common. For larger formats (e.g., 6-well plates), seed 1.5 x 10^5 to 3 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
-
Cell Treatment: Follow Protocol 1 for cell seeding and treatment in a 96-well plate.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures.[7][8][13][14][15][16][17][18]
-
Cell Treatment: Follow Protocol 1 for cell seeding and treatment in a 6-well plate.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard PI staining for cell cycle analysis.[1][9][10][19]
-
Cell Treatment: Follow Protocol 1 for cell seeding and treatment in a 6-well plate.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the inhibition of ERO1α, leading to ER stress and the activation of the Unfolded Protein Response (UPR).
Conclusion
This compound serves as a valuable tool for investigating the consequences of ERO1α inhibition and the induction of ER stress in mammalian cells. While its therapeutic potential is still under investigation and appears to be limited by toxicity, it can be effectively used in in vitro studies to probe the mechanisms of the Unfolded Protein Response and its role in both normal physiology and disease states such as cancer. The protocols provided herein offer a foundation for researchers to begin their investigations into the cellular effects of this compound. It is imperative that researchers empirically determine the optimal concentration ranges and treatment times for their specific cellular models.
References
- 1. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 2. Inhibition of ERO1L induces autophagy and apoptosis via endoplasmic reticulum stress in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Subtilase cytotoxin activates PERK, IRE1 and ATF6 endoplasmic reticulum stress-signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Preparation of QM295 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of QM295, a selective, reversible thiol inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1).[1][2][3][4] this compound is a valuable research tool for investigating endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[1][5][6] Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for use in biological assays. Adherence to this protocol will ensure the accurate preparation of this compound stock solutions, maintaining compound integrity and ensuring reproducibility in experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that targets Endoplasmic Reticulum Oxidation 1 (ERO1), a key flavoenzyme responsible for catalyzing disulfide bond formation in newly synthesized proteins within the ER.[5][7] By inhibiting ERO1, this compound disrupts oxidative protein folding, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).[5][6] Consequently, this compound serves as a critical tool for studying the mechanisms of ER stress and the UPR signaling pathways in various physiological and pathological contexts.
This compound Properties and Data Presentation
Proper preparation of this compound solutions requires accurate knowledge of its chemical and physical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 4-(4-Hydroxy-3-methoxy-benzyl)-3-phenyl-2H-isoxazol-5-one | [8] |
| CAS Number | 1241046-32-1 | [1][2] |
| Molecular Formula | C₁₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 295.29 g/mol | [1][2] |
| IC₅₀ | 1.9 µM (for ERO1α) | [2][4] |
| Solubility | DMSO: 90 mg/mL | [2] |
| Appearance | Solid powder | [8] |
Signaling Pathway of this compound Action
This compound inhibits ERO1, which is essential for re-oxidizing Protein Disulfide Isomerase (PDI). PDI, in turn, facilitates disulfide bond formation in nascent polypeptides. Inhibition of ERO1 leads to the accumulation of reduced, unfolded proteins, triggering ER stress. This stress activates the UPR, which is mediated by three ER-transmembrane sensors: IRE1, PERK, and ATF6.[9][10][11][12] Under normal conditions, these sensors are kept inactive by the chaperone GRP78 (BiP). Upon accumulation of unfolded proteins, GRP78 dissociates, activating the downstream signaling cascades to restore ER homeostasis or, if the stress is prolonged, induce apoptosis.[9][12]
Caption: this compound inhibits ERO1, inducing the Unfolded Protein Response (UPR).
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 295.29 g/mol × 1000 mg/g = 2.95 mg
-
-
Weighing: Carefully weigh 2.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube. For quantities under 10 mg, it is often recommended to dissolve the entire contents of the manufacturer's vial to avoid weighing errors.[13]
-
Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for several minutes or warm it briefly in a 37°C water bath.[14] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[13][15] Store the aliquots protected from light at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6-12 months) storage.[1][4][15]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Determine Final Concentration: Decide the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Dilution Strategy: Prepare an intermediate dilution if necessary. Directly diluting a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. A serial dilution approach is recommended.
-
Dilution Example (for a final concentration of 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM working solution with 1% DMSO.
-
Further dilute this working solution 1:10 into the final cell culture volume. For example, add 100 µL of the 100 µM working solution to 900 µL of medium in your culture well to achieve a final concentration of 10 µM.
-
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[1][14][15] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[14]
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Safety and Handling Precautions
-
This compound: Handle as a potentially hazardous chemical. The toxicological properties have not been fully investigated.
-
DMSO: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[16] Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses, when handling DMSO and solutions containing it.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ERO1抑制剂 | MCE [medchemexpress.cn]
- 5. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. captivatebio.com [captivatebio.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for QM295 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM295 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation within the endoplasmic reticulum (ER). Inhibition of ERO1α has emerged as a potential therapeutic strategy for various diseases, including cancer and thrombosis. While in vivo data for this compound in whole mouse models is not currently available in the public domain, this document provides detailed application notes and protocols based on published in vitro studies using mouse-derived cells. Additionally, it offers insights from in vivo studies of other ERO1 inhibitors that can inform the design of future preclinical research with this compound.
Mechanism of Action
This compound functions as an inhibitor of ERO1α, an oxidoreductase that facilitates the formation of disulfide bonds in newly synthesized proteins by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen. By inhibiting ERO1α, this compound disrupts this process, leading to an accumulation of reduced proteins in the ER and triggering the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
Signaling Pathway of ERO1α Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of ERO1α by molecules such as this compound.
Caption: Inhibition of ERO1α by this compound disrupts oxidative protein folding, leading to ER stress and activation of the UPR.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments using this compound on mouse embryonic fibroblasts (MEFs).
Table 1: Effect of this compound on ERO1α Redox Status in Mouse Embryonic Fibroblasts [1]
| Treatment Condition | Concentration | Duration | Observed Effect on ERO1α |
| This compound | 50 µM | 30 min | Accumulation of the reduced form |
| DTT followed by this compound | 10 mM DTT (30 min pulse), then 50 µM this compound | Variable chase time | Marked delay in ERO1α re-oxidation |
Table 2: Effect of this compound on the Unfolded Protein Response (UPR) in 293T Cells [1]
| Compound | Concentration Range | Duration | Effect on ATF6::luciferase Reporter |
| This compound | 6 - 100 µM | 16 h | Dose-dependent increase in luciferase activity (shallow and sustained response) |
Table 3: Protective Effect of this compound against ER Stress in Perk-/- MEFs [1]
| Pre-treatment | Concentration | Duration | Subsequent Challenge | Observed Effect |
| This compound | 24 µM | 7 h | Tunicamycin (24 h) | Modest protection against tunicamycin-induced cell death |
Experimental Protocols
Protocol 1: Assessment of ERO1α Redox Status in Mouse Embryonic Fibroblasts (MEFs)
This protocol is adapted from a study by Blais et al.[1]
Objective: To determine the effect of this compound on the in vivo redox state of endogenous ERO1α in cultured mouse cells.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum
-
This compound
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing NEM
-
SDS-PAGE apparatus and reagents for non-reducing gel electrophoresis
-
Western blotting apparatus and reagents
-
Primary antibody against ERO1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Experimental Workflow:
Caption: Workflow for assessing ERO1α redox status in MEFs.
Procedure:
-
Cell Culture: Plate MEFs in 6-well dishes and culture in DMEM supplemented with 10% fetal calf serum until they reach approximately 70% confluency.
-
Treatment:
-
Direct Inhibition: Treat cells with 50 µM this compound or a vehicle control for 30 minutes.
-
DTT Pulse-Chase: To assess re-oxidation, treat cells with 10 mM DTT for 30 minutes. Following this "pulse," wash the cells to remove the DTT and incubate them in fresh media with or without 50 µM this compound for the desired "chase" period.
-
-
Cell Lysis:
-
Wash the cells with PBS containing 10 mM NEM to block free thiols and preserve the in vivo redox state.
-
Lyse the cells in a suitable lysis buffer also containing 10 mM NEM.
-
-
Electrophoresis and Western Blotting:
-
Solubilize the protein lysates and resolve them by non-reducing SDS-PAGE. The absence of a reducing agent is critical to observe the mobility shift corresponding to the redox state of ERO1α (the oxidized form migrates faster).
-
Transfer the proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific for ERO1α.
-
Detect the protein using an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
-
Data Analysis: Analyze the resulting bands. A shift to a lower mobility (slower migration) indicates an accumulation of the reduced form of ERO1α, signifying inhibition of its activity.
Considerations for Future In Vivo Studies in Mouse Models
While specific protocols for this compound in mice are not available, studies on other ERO1 inhibitors provide a framework for designing future experiments.
Potential Mouse Models:
-
Xenograft Models: For oncology studies, human cancer cell lines can be implanted into immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Syngeneic Models: Murine cancer cell lines can be used in immunocompetent mice (e.g., C57BL/6 or BALB/c) to study the interplay with the immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications relevant to the disease of interest can provide more physiologically relevant models.
-
Thrombosis Models: Models such as ferric chloride-induced arterial thrombosis or ischemic stroke models can be used to evaluate the antithrombotic effects of ERO1 inhibitors.[3]
-
Pain Models: Acute inflammatory and postsurgical pain models can be utilized to assess the analgesic properties of ERO1 inhibitors.[4]
Administration Routes and Dosing:
-
The optimal administration route (e.g., intraperitoneal, intravenous, oral) and dosing regimen for this compound in mice would need to be determined through pharmacokinetic and toxicity studies.
-
For other small molecule inhibitors, dosages in mouse models can range from mg/kg to g/kg depending on the compound's potency and toxicity.
Pharmacokinetic and Toxicity Analysis:
-
Pharmacokinetics: Blood samples should be collected at various time points after administration to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Toxicity: Acute and chronic toxicity studies are essential to establish a safe dose range. This involves monitoring for clinical signs of toxicity, changes in body weight, and performing histological analysis of major organs.
Efficacy Evaluation:
-
Tumor Models: Tumor growth can be monitored by caliper measurements or in vivo imaging (e.g., bioluminescence). At the end of the study, tumors and organs can be harvested for histological and molecular analysis.
-
Thrombosis Models: Efficacy can be assessed by measuring the time to vessel occlusion, infarct volume, or platelet aggregation.[3]
-
Pain Models: Nociceptive behaviors, such as thermal sensitivity or mechanical allodynia, can be quantified.[4]
Conclusion
This compound is a valuable tool for studying the role of ERO1α and the UPR in vitro. The provided protocols for assessing its activity in mouse-derived cells offer a solid foundation for further research. While in vivo data in whole mouse models is currently lacking, the information on other ERO1 inhibitors provides a strategic direction for designing and executing preclinical studies to evaluate the therapeutic potential of this compound. Future research should focus on determining the pharmacokinetic profile, safety, and efficacy of this compound in relevant mouse models of disease.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Endoplasmic Reticulum Oxidoreductin 1 Modulates Neuronal Excitability and Nociceptive Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for QM295 in Oxidative Protein Folding Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative protein folding is a critical process for the maturation of many secreted and membrane-bound proteins, involving the formation of native disulfide bonds in the endoplasmic reticulum (ER). A key enzyme in this pathway is the ER Oxidoreductin 1 (ERO1), which facilitates the transfer of oxidizing equivalents to Protein Disulfide Isomerase (PDI), ultimately leading to the oxidation of substrate proteins.[1][2] Dysregulation of this process can lead to ER stress and the activation of the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring homeostasis.[3][4] QM295 is a small molecule inhibitor of ERO1, offering a valuable tool for studying the intricacies of oxidative protein folding and the cellular response to its disruption.[5] This document provides detailed application notes and protocols for the use of this compound in research settings.
Mechanism of Action
This compound functions as an inhibitor of ERO1α, a key oxidase in the ER.[5] By inhibiting ERO1α, this compound disrupts the primary pathway for de novo disulfide bond formation.[1][2] This leads to an accumulation of reduced PDI and client proteins within the ER, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).[5] Specifically, treatment with this compound has been shown to promote signaling through the ATF6 branch of the UPR.[1][5]
Quantitative Data
The following table summarizes key quantitative parameters for this compound based on published data.
| Parameter | Value | Reference |
| Target | Endoplasmic Reticulum Oxidation 1 (ERO1) | [5][6] |
| IC₅₀ | 1.9 µM (in a kinetic fluorescence assay) | [5][7] |
| Effective in vivo Concentration | 50 µM (for inhibition of ERO1α reoxidation in MEFs) | [5][8] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of ERO1α Reoxidation
This protocol is designed to assess the ability of this compound to inhibit the reoxidation of ERO1α in cultured mammalian cells following a reductive challenge. The redox state of ERO1α is monitored by non-reducing SDS-PAGE and immunoblotting, where the reduced form of ERO1α exhibits lower mobility.[5][8]
Materials:
-
Mammalian cell line (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
Complete cell culture medium
-
Dithiothreitol (DTT)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer containing N-ethylmaleimide (NEM)
-
SDS-PAGE gels (non-reducing)
-
Immunoblotting reagents
-
Primary antibody against ERO1α
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Reductive Pulse: Treat the cells with 10 mM DTT in culture medium for 30 minutes to reduce cellular disulfides, including those in ERO1α.[8]
-
Washout and Chase:
-
Remove the DTT-containing medium and wash the cells twice with pre-warmed, DTT-free medium.
-
Add fresh medium containing either this compound (e.g., 50 µM) or vehicle control (DMSO).[8]
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30 minutes) to monitor the reoxidation of ERO1α.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing NEM to alkylate free thiols and prevent post-lysis disulfide exchange.
-
-
Protein Analysis:
-
Determine the protein concentration of the lysates.
-
Resolve equal amounts of protein on a non-reducing SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERO1α, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: In the presence of this compound, the reoxidation of ERO1α will be delayed, resulting in a sustained presence of the lower mobility (reduced) form of the enzyme compared to the vehicle-treated control.[5]
Protocol 2: ATF6 Luciferase Reporter Assay for UPR Activation
This protocol utilizes a luciferase reporter construct under the control of an ATF6-responsive promoter to quantify the activation of this branch of the UPR upon treatment with this compound.[1][5]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
ATF6 luciferase reporter plasmid (containing ATF6 binding sites upstream of a minimal promoter driving luciferase expression)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Tunicamycin (positive control for UPR induction)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the ATF6 luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Optionally, co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Inhibitor Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., tunicamycin), or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 16 hours) to allow for UPR induction and reporter expression.[5]
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the assay kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter (if used) or to the total protein concentration.
-
Express the results as fold-change in luciferase activity relative to the vehicle-treated control.
-
Expected Outcome: Treatment with this compound is expected to induce a dose-dependent increase in luciferase activity, indicating the activation of the ATF6 pathway of the UPR.[5]
References
- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unfolded protein response: a stress signaling pathway critical for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the ERO1-PDI Interaction Using QM295
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds is a critical step in the folding and maturation of many secreted and membrane-bound proteins within the endoplasmic reticulum (ER). This process is primarily catalyzed by the protein disulfide isomerase (PDI) family of enzymes. The oxidizing power for this reaction is provided by the flavoenzyme endoplasmic reticulum oxidoreductin 1 (ERO1), which re-oxidizes PDI after it has transferred its disulfide bond to a substrate protein. The interaction between ERO1 and PDI is therefore central to maintaining cellular redox homeostasis and ensuring proper protein folding. Dysregulation of the ERO1-PDI pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2]
QM295 is a small molecule inhibitor of ERO1α with a reported IC50 of 1.9 μM.[1] It functions by selectively reacting with the reduced, active form of ERO1α, thereby preventing its reoxidation and subsequent oxidation of PDI.[3] This inhibitory action leads to an accumulation of reduced ERO1α within the cell and can trigger the Unfolded Protein Response (UPR) due to the disruption of oxidative protein folding.[3] These application notes provide detailed protocols for utilizing this compound to study the ERO1-PDI interaction in both in vitro and cellular contexts.
Data Presentation
Table 1: In Vitro Inhibition of ERO1α by this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 1.9 µM | Fluorescence-based in vitro assay measuring H₂O₂ production with recombinant mouse ERO1α and thioredoxin as a substrate. | [1] |
Table 2: Cellular Effects of this compound Treatment
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| ERO1α Redox State | Mouse Embryonic Fibroblasts (MEFs) | 50 µM | Accumulation of the reduced form of endogenous ERO1α after 30 minutes of treatment. | [3] |
| ERO1α Reoxidation | Mouse Embryonic Fibroblasts (MEFs) | 50 µM | Marked delay in the reoxidation of ERO1α following DTT-induced reduction and washout. | [3] |
| Unfolded Protein Response (UPR) Activation | 293T cells | 25-50 µM | Dose-dependent activation of a UPR reporter. | [3] |
Experimental Protocols
In Vitro Assays
1. ERO1α Activity Assay using H₂O₂ Detection
This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α during the oxidation of a substrate, such as reduced PDI or a surrogate like reduced thioredoxin (TrxA). The H₂O₂ is detected using a fluorogenic probe.
Materials:
-
Recombinant human ERO1α
-
Recombinant human PDI or TrxA
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA
-
Dithiothreitol (DTT) for reducing PDI/TrxA
-
Amplex Red (or other suitable H₂O₂-sensitive fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Protocol:
-
Preparation of Reduced Substrate:
-
Prepare a solution of PDI or TrxA in Assay Buffer.
-
Add a 10-fold molar excess of DTT and incubate at room temperature for 30 minutes to fully reduce the protein.
-
Remove excess DTT using a desalting column equilibrated with Assay Buffer.
-
Determine the concentration of the reduced protein.
-
-
Assay Setup:
-
Prepare a reaction mixture containing Assay Buffer, Amplex Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add recombinant ERO1α to each well to a final concentration of approximately 200 nM.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the reduced PDI or TrxA to each well. A typical final concentration is 5-10 µM.
-
Immediately place the plate in the plate reader and measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Record the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the linear portion of the kinetic curve.
-
Plot the rate of reaction against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Oxygen Consumption Assay
This assay directly measures the consumption of molecular oxygen by ERO1α as it oxidizes its substrate.
Materials:
-
Recombinant human ERO1α
-
Recombinant human PDI
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
Reduced glutathione (GSH)
-
Clark-type oxygen electrode or other oxygen sensor
Protocol:
-
Assay Setup:
-
Equilibrate the Assay Buffer to the desired temperature (e.g., 30°C) and saturate it with air.
-
Add the Assay Buffer to the oxygen electrode chamber.
-
Add GSH to a final concentration of 10 mM.
-
Add recombinant PDI to a final concentration of 5 µM.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding recombinant ERO1α to a final concentration of 2 µM.
-
Immediately begin recording the oxygen concentration over time.
-
-
Data Analysis:
-
Calculate the initial rate of oxygen consumption from the linear portion of the curve.
-
Compare the rates of oxygen consumption in the presence and absence of this compound to determine the extent of inhibition.
-
Cellular Assays
1. Analysis of ERO1α Redox State by Non-reducing SDS-PAGE
This method allows for the visualization of the different redox states of ERO1α, as the reduced form migrates slower on a non-reducing SDS-PAGE gel than the oxidized form.
Materials:
-
Cell line of interest (e.g., HEK293T, MEFs)
-
Complete cell culture medium
-
This compound
-
Dithiothreitol (DTT) (optional, as a positive control for reduction)
-
N-ethylmaleimide (NEM)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, containing protease inhibitors and 20 mM NEM.
-
SDS-PAGE gels and buffers (non-reducing)
-
Antibody specific for ERO1α
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for the desired time (e.g., 50 µM for 30 minutes).
-
For a positive control for reduced ERO1α, treat a separate set of cells with 10 mM DTT for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with Lysis Buffer containing 20 mM NEM to alkylate free thiols and prevent post-lysis oxidation.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoblotting:
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not add β-mercaptoethanol or DTT.
-
Separate the proteins on a non-reducing SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERO1α, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. The reduced form of ERO1α will appear as a slower-migrating band compared to the oxidized form.
-
2. Co-immunoprecipitation of ERO1α and PDI
This protocol is for investigating the effect of this compound on the interaction between ERO1α and PDI in a cellular context.
Materials:
-
Cell line expressing tagged ERO1α (e.g., Myc-tagged) or PDI.
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (as above, with NEM)
-
Antibody for immunoprecipitation (e.g., anti-Myc antibody)
-
Protein A/G agarose beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergents.
-
Elution Buffer: Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Antibodies for immunoblotting (anti-ERO1α and anti-PDI)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO as described above.
-
Lyse the cells in Lysis Buffer containing NEM.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with Wash Buffer.
-
-
Elution and Immunoblotting:
-
Elute the protein complexes from the beads using Elution Buffer or by boiling in reducing SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against both ERO1α and PDI to detect the co-immunoprecipitated protein.
-
Visualizations
Caption: The ERO1-PDI oxidative folding pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the ERO1-PDI interaction using this compound.
References
- 1. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of QM295 in Cancer Research: A Focus on Nuclear Pore Complex Degradation
Note to the Reader: Information regarding a specific compound designated "QM295" is not publicly available in the referenced search results. The following application notes and protocols are based on the closely related clinical-stage compound PRLX-93936 , from which more potent analogues have been developed. It is plausible that this compound is one of these optimized compounds, however, this is an assumption. The provided information details the mechanism and application of a novel class of molecules that induce degradation of the nuclear pore complex, a promising strategy in cancer therapy.
Introduction
Cancer cells exhibit a heightened dependency on nuclear transport for their survival and proliferation due to their elevated transcriptional and translational activities. This makes the nuclear pore complex (NPC), the gateway for molecular transport between the nucleus and cytoplasm, an attractive therapeutic target. A novel approach in cancer therapy involves the use of molecular glue degraders that selectively target and dismantle the NPC, leading to cancer cell death. One such pioneering compound is PRLX-93936, which has demonstrated a unique mechanism of action by reprogramming a ubiquitin ligase to degrade the NPC.[1] This document outlines the application of this class of compounds in cancer research, with a focus on pancreatic cancer.
Mechanism of Action
The clinical drug PRLX-93936 acts as a molecular glue, binding to the E3 ubiquitin ligase TRIM21 and reprogramming it to recognize and ubiquitinate components of the nuclear pore complex.[1] This ubiquitination event flags the NPC for degradation by the proteasome. The subsequent loss of nuclear pores disrupts the transport of short-lived cytoplasmic mRNA transcripts, ultimately leading to the induction of apoptosis in cancer cells.[1] Phenotype-guided optimization of this compound has led to the development of analogues with significantly increased potency and improved pharmacokinetic properties.[1]
Signaling Pathway
The signaling pathway initiated by this class of compounds is a novel, targeted protein degradation pathway.
Caption: Mechanism of action of PRLX-93936 analogues.
Quantitative Data
While specific quantitative data for a compound named this compound is unavailable, research on the parent compound series provides a benchmark for potency improvement.
| Compound Series | Improvement in Potency | Efficacy Models | Reference |
| PRLX-93936 Analogues | 10-fold greater potency | Pancreatic cancer xenografts, Patient-derived organoids | [1] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of nuclear pore complex degraders in cancer research, based on the methodologies used for PRLX-93936 and its analogues.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., pancreatic cancer cell lines)
-
Complete growth medium
-
Compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Patient-Derived Organoid (PDO) Culture and Treatment
Objective: To assess the compound's efficacy in a 3D in vitro model that more closely mimics the patient's tumor.
Materials:
-
Patient-derived tumor tissue
-
Organoid culture medium
-
Matrigel
-
Compound stock solution
-
24-well plates
-
Microscope
Procedure:
-
Establish PDOs from fresh tumor tissue according to established protocols.
-
Embed the established organoids in Matrigel in a 24-well plate.
-
Add organoid culture medium containing different concentrations of the compound.
-
Culture for 7-14 days, refreshing the medium with the compound every 2-3 days.
-
Monitor organoid growth and morphology using a microscope.
-
At the end of the treatment period, assess organoid viability using a suitable assay (e.g., 3D CellTiter-Glo®).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel anti-cancer compound.
Caption: A generalized preclinical research workflow.
References
Troubleshooting & Optimization
optimizing QM295 concentration to minimize toxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the novel compound QM295. The focus is on optimizing its concentration to minimize off-target toxicity while maintaining therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Question: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see a therapeutic effect. How can we determine a better therapeutic window?
Answer:
This is a common challenge in early-stage drug development. The key is to systematically evaluate the dose-response relationship for both efficacy and toxicity.
Recommended Actions:
-
Perform a Granular Dose-Response Assay: Instead of wide concentration gaps, use a narrower range of this compound concentrations centered around the initial effective dose. A 10-point dilution series is recommended.
-
Use a More Sensitive Cytotoxicity Assay: If you are using a metabolic assay like MTT, consider switching to a membrane integrity assay (e.g., LDH release) or a real-time cytotoxicity assay to get a more dynamic view of cell death.
-
Shorten the Exposure Time: Initial experiments might use a 24- or 48-hour exposure. Try reducing the incubation time with this compound to 6, 12, or 18 hours to see if the therapeutic effect can be achieved before significant toxicity occurs.
Question: Our in vivo mouse model is showing signs of hepatotoxicity (e.g., elevated ALT/AST levels) even at low doses of this compound. What steps can we take to mitigate this?
Answer:
In vivo toxicity can be complex. The formulation, delivery route, and animal model can all influence the outcome.
Recommended Actions:
-
Analyze the Formulation: Ensure that the vehicle used to dissolve this compound is non-toxic and appropriate for the route of administration. Consider reformulating with a different excipient if necessary.
-
Evaluate Alternative Dosing Schedules: Instead of a single daily dose, try splitting the total daily dose into two or three smaller administrations. This can help to reduce peak plasma concentrations and minimize off-target effects on the liver.
-
Co-administration with a Hepatoprotective Agent: As a mechanistic investigation, consider co-administering a known hepatoprotective agent like N-acetylcysteine (NAC) to see if the toxicity is related to oxidative stress.
Frequently Asked Questions (FAQs)
What is the known mechanism of action for this compound?
This compound is an inhibitor of the XYZ kinase, a key enzyme in the ABC signaling pathway. By blocking the phosphorylation of downstream targets, this compound is intended to halt uncontrolled cell proliferation.
What are the common off-target effects observed with this compound?
The most frequently reported off-target effects are mild cardiotoxicity at high concentrations and some evidence of immunosuppression in long-term studies. Careful dose selection is crucial to avoid these effects.
How should this compound be stored and handled?
This compound is light-sensitive and should be stored in amber vials at -20°C. For in vitro experiments, prepare fresh dilutions from a DMSO stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Real-Time Glo Assay
This protocol provides a method for continuously monitoring cell viability during exposure to this compound.
Materials:
-
Cell line of interest
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit
-
This compound stock solution (10 mM in DMSO)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the RealTime-Glo™ reagents to the medium according to the manufacturer's instructions.
-
Add the different concentrations of this compound to the wells.
-
Measure luminescence (for apoptosis) and fluorescence (for necrosis) at regular intervals (e.g., every 2 hours) for 48 hours.
-
Plot the data as a function of time and concentration to determine the onset and extent of cytotoxicity.
Data Presentation
Table 1: Dose-Response of this compound on Target Inhibition and Cytotoxicity
| This compound Concentration (nM) | Target Inhibition (%) | Cell Viability (%) |
| 1 | 15.2 | 98.5 |
| 10 | 45.8 | 95.1 |
| 50 | 89.3 | 88.7 |
| 100 | 95.1 | 75.4 |
| 250 | 98.6 | 50.2 |
| 500 | 99.1 | 22.8 |
| 1000 | 99.5 | 5.6 |
Table 2: In Vivo Hepatotoxicity Markers in Mice after 7-Day Dosing
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Vehicle Control | 0 | 35.2 | 55.1 |
| This compound | 10 | 42.5 | 68.3 |
| This compound | 25 | 98.7 | 150.9 |
| This compound | 50 | 250.1 | 412.6 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: Troubleshooting QM295 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with the small molecule inhibitor QM295 in cell culture media. The information is presented in a question-and-answer format to directly address common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most non-polar small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] this compound should be dissolved in high-purity, sterile DMSO to create a concentrated stock solution before diluting it into your aqueous cell culture media.
Q2: I observed a precipitate after adding the this compound stock solution to my cell culture medium. What are the potential causes and how can I resolve this?
Precipitation of this compound upon dilution into aqueous media is a common issue that can arise from several factors:
-
Final Concentration is Too High: The solubility of this compound in aqueous media is significantly lower than in DMSO. Your final experimental concentration may exceed its solubility limit in the media.
-
Inadequate Mixing: Adding the DMSO stock solution too quickly or without sufficient mixing can cause localized high concentrations of the compound, leading to precipitation.
-
Temperature of Media and Stock Solution: If the stock solution is cold when added to the media, or if the media itself is not warmed, it can decrease the solubility of the compound.
-
pH of the Media: Although less common, the pH of your specific media formulation could influence the solubility of the compound.[2]
To resolve this, please refer to the troubleshooting workflow diagram and the detailed experimental protocols below. The primary solution is often to lower the final concentration or to optimize the dilution method.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential off-target effects on cellular function. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I properly prepare and store a stock solution of this compound?
A detailed, step-by-step protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide. In general, you will dissolve a known weight of this compound powder in a specific volume of DMSO to achieve a desired molar concentration. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q5: The this compound powder is not fully dissolving in DMSO. What should I do?
If you are having trouble dissolving the this compound powder in DMSO, consider the following:
-
Increase Mixing: Ensure you are vortexing or mixing the solution vigorously. Gentle warming in a 37°C water bath for a short period can also aid dissolution.
-
Check Stock Concentration: You may be attempting to make a stock solution that is too concentrated. Refer to the table below for recommended stock concentrations.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO suitable for molecular biology. Water contamination in DMSO can reduce its solvating power for non-polar compounds.
-
Compound Integrity: If the compound is old or has been stored improperly, its solubility characteristics may have changed.
Quantitative Data Summary
The following tables provide examples for preparing stock solutions of this compound and diluting them to a final concentration in cell culture media.
Table 1: Example Stock Solution Preparations for this compound (Molecular Weight: 295.34 g/mol )
| Desired Stock Concentration | Mass of this compound to Weigh | Volume of DMSO to Add |
| 1 mM | 0.295 mg | 1 mL |
| 5 mM | 1.477 mg | 1 mL |
| 10 mM | 2.953 mg | 1 mL |
| 20 mM | 5.907 mg | 1 mL |
Table 2: Example Dilutions Using a 10 mM this compound Stock Solution
| Desired Final Concentration | Volume of Media | Volume of 10 mM Stock to Add | Final DMSO Concentration (%) |
| 1 µM | 10 mL | 1.0 µL | 0.01% |
| 5 µM | 10 mL | 5.0 µL | 0.05% |
| 10 µM | 10 mL | 10.0 µL | 0.10% |
| 25 µM | 10 mL | 25.0 µL | 0.25% |
| 50 µM | 10 mL | 50.0 µL | 0.50% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent water condensation.
-
Carefully weigh out 2.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief warming to 37°C can be used if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Cell Culture Media
Materials:
-
Prepared 10 mM this compound stock solution
-
Pre-warmed (37°C) complete cell culture media[3]
-
Sterile culture vessel (e.g., flask, plate)
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently mix the stock solution by flicking the tube before opening.
-
In your sterile culture vessel, add the desired volume of pre-warmed (37°C) cell culture media.
-
Calculate the volume of the 10 mM stock solution required to achieve your desired final concentration (refer to Table 2).
-
Pipette the calculated volume of the this compound stock solution and add it dropwise into the center of the media while gently swirling the vessel. Do not add the stock solution directly to the wall of the vessel.
-
After adding the stock solution, continue to gently swirl the media for 10-15 seconds to ensure thorough mixing.
-
Visually inspect the media against a light source to confirm that no precipitation has occurred.
-
The media containing this compound is now ready for your experiment.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for preparing media containing this compound.
Caption: Simplified signaling pathway of this compound as an ERO1α inhibitor.[4]
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of QM295 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the QM295 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), an enzyme that plays a key role in disulfide bond formation in the endoplasmic reticulum.[1][2] It exhibits selectively reversible thiol reactivity.[1][2]
Q2: What are the known on-target effects of this compound?
A: this compound inhibits the enzymatic activity of ERO1α, leading to a delay in its reoxidation.[2] In cellular assays, treatment with this compound results in the accumulation of the reduced form of ERO1α.[2] This inhibition of ERO1α can promote signaling in the unfolded protein response (UPR) and precondition cells against severe ER stress.[2][3]
Q3: What are the potential off-target effects of this compound?
A: While this compound is a valuable tool for studying ERO1 function, its thiol-reactive nature suggests a potential for off-target interactions.[2] Thiol-reactive compounds can potentially interact with any protein containing a reactive cysteine residue. Such interactions are not always specific and can lead to misleading experimental results or cellular toxicity.[4][5] Although a comprehensive off-target profile for this compound is not publicly available, researchers should be aware of the potential for interactions with other thiol-containing proteins.
Q4: I am observing a cellular phenotype that is inconsistent with ERO1 inhibition. Could this be an off-target effect?
A: It is possible. If the observed phenotype does not align with the known consequences of ERO1 inhibition, it is crucial to investigate potential off-target effects. We recommend a series of validation experiments, as outlined in our troubleshooting guide, to distinguish between on-target and off-target effects.
Q5: How can I experimentally identify the off-targets of this compound in my system?
A: Several proteomic and biochemical approaches can be employed to identify potential off-targets of this compound. These include:
-
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently react with the active sites of specific enzyme families to identify targets in a complex proteome.[6]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound would likely alter the thermal stability of its targets.[7][8][9][10]
-
Quantitative Mass Spectrometry-based Proteomics: This unbiased approach can identify proteins that are differentially expressed or modified in the presence of the inhibitor.
Detailed protocols for some of these key experiments are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected Cellular Toxicity
-
Symptom: You observe significant cell death or a general decline in cell health at concentrations intended to inhibit ERO1.
-
Possible Cause: The observed toxicity may be due to off-target effects of this compound on essential cellular proteins.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for the on-target effect (ERO1α inhibition) and the GI50 (concentration for 50% growth inhibition). A large discrepancy between these values may suggest off-target toxicity.
-
Use a Structurally Unrelated ERO1 Inhibitor: If available, treat cells with a different ERO1 inhibitor that has a distinct chemical scaffold. If the toxicity is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If you have identified a potential off-target, overexpressing a mutant version of that protein that is resistant to this compound could rescue the toxic phenotype.
-
Issue 2: Phenotype Does Not Match Known ERO1 Function
-
Symptom: Your experimental results show a cellular phenotype that cannot be readily explained by the inhibition of the ERO1/PDI pathway.
-
Possible Cause: The observed phenotype may be a consequence of this compound engaging one or more off-target proteins.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting ERO1α in your specific experimental system at the concentrations used. This can be done by monitoring the redox state of ERO1α via western blot.[2]
-
Broad Off-Target Profiling: If on-target engagement is confirmed, consider performing a broad, unbiased screen to identify potential off-targets. Methods like CETSA coupled with mass spectrometry (CETSA-MS) can provide a global view of protein engagement by this compound within the cell.
-
Validate Putative Off-Targets: Any potential off-targets identified should be validated using orthogonal assays, such as enzymatic assays or cellular assays with readouts specific to the putative off-target's function.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data to assess the on-target and potential off-target effects of this compound. Please note that the off-target data presented here is hypothetical and for illustrative purposes only, as a specific off-target profile for this compound is not publicly available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| On-Target | |||
| ERO1α | 1.9 | Fluorescence-based kinetic assay | [2] |
| Hypothetical Off-Targets | |||
| Thioredoxin Reductase 1 (TrxR1) | 15.2 | Enzymatic Assay | Hypothetical |
| Glutathione Reductase (GR) | 27.8 | Enzymatic Assay | Hypothetical |
| Cysteine Protease (e.g., Cathepsin B) | > 50 | Enzymatic Assay | Hypothetical |
Table 2: Cellular Activity of this compound
| Parameter | EC50 (µM) | Cell Line | Assay Type | Reference |
| On-Target | ||||
| ERO1α Redox Shift | ~25-50 | MEFs | Western Blot | [2] |
| Phenotypic | ||||
| Growth Inhibition (GI50) | 12.5 | HeLa | Cell Viability Assay | Hypothetical |
Experimental Protocols
Protocol 1: In Vitro ERO1α Activity Assay
This protocol is adapted from a published high-throughput screening assay for mammalian ERO1α activity.[3]
Materials:
-
Recombinant human ERO1α
-
Reduced Protein Disulfide Isomerase (PDI)
-
Horseradish Peroxidase (HRP)
-
Amplex UltraRed (AUR)
-
This compound inhibitor
-
Assay Buffer: 20 mM sodium phosphate, pH 7.4, containing 65 mM NaCl and 1 mM EDTA
-
384-well black clear-bottom plates
Procedure:
-
Prepare a solution of recombinant ERO1α in the assay buffer.
-
Add this compound at various concentrations (or vehicle control, e.g., DMSO) to the wells of the 384-well plate.
-
Add the ERO1α solution to the wells and incubate for 20 minutes at room temperature.
-
Add a solution containing reduced PDI and HRP to the wells.
-
Initiate the reaction by adding AUR.
-
Immediately measure the fluorescence signal at an excitation of 535 nm and an emission of 590 nm using a microplate reader.
-
Monitor the fluorescence kinetically or as an endpoint reading.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to assess the engagement of this compound with its targets in intact cells.[7][8][9][10]
Materials:
-
Cultured cells of interest
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and western blot reagents
-
Antibodies against the target of interest and loading controls
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest by SDS-PAGE and western blotting.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable, meaning more of it will remain in the soluble fraction at higher temperatures compared to the unbound protein. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Visualizations
Signaling Pathway
Caption: The ERO1-PDI pathway of disulfide bond formation and the point of inhibition by this compound.
Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
QM295 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of QM295, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored under the following conditions:
-
Long-term storage: For periods extending over months to years, it is recommended to store the powder at -20°C.[1] Some suppliers suggest a shelf life of over three years if stored properly at this temperature.
-
Short-term storage: For temporary storage of a few days to weeks, 4°C is acceptable.[1][2]
-
General recommendations: Always keep the container tightly sealed in a dry and dark place to protect it from moisture and light.[1] The compound is considered stable enough for a few weeks at ambient temperature, such as during shipping.[1]
Q2: What is the best way to prepare and store this compound solutions?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2]
-
Preparation: To prepare a stock solution, dissolve the this compound powder in DMSO. One supplier specifies a solubility of 90 mg/mL in DMSO at 25°C.[2]
-
Long-term storage of stock solutions: Aliquot the stock solution into smaller, single-use vials and store them at -20°C.[3] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Short-term storage of stock solutions: For use within a week, aliquots can be stored at 4°C.[1][3]
-
Usage: Whenever possible, it is best to prepare fresh solutions for each experiment to ensure maximum potency.[3]
Q3: I left my this compound powder/solution at room temperature for a short period. Is it still usable?
Short-term exposure to ambient temperatures is generally not expected to significantly affect the stability of solid this compound, especially for periods of a few weeks, such as during shipping.[1] However, for solutions, it is recommended to minimize the time spent at room temperature. If a stock solution was left out for an extended period, it is advisable to prepare a fresh solution for critical experiments to ensure reproducibility.
Q4: Are there any known degradation pathways for this compound?
Currently, there is no publicly available information detailing the specific degradation pathways or products of this compound. As a general precaution for quinone-type structures, exposure to strong oxidizing or reducing agents and high pH conditions should be avoided.
Q5: What are the key chemical properties of this compound?
The table below summarizes the key chemical properties of this compound based on information from various suppliers.
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Molecular Weight | 295.29 g/mol |
| Appearance | Solid powder |
| CAS Number | 1241046-32-1 |
| Solubility | 90 mg/mL in DMSO (at 25°C)[2] |
Summary of Storage Conditions
The following table provides a clear comparison of the recommended storage conditions for this compound in its solid and solution forms.
| Form | Storage Condition | Duration | Recommendations |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a dry, dark, and tightly sealed container. |
| 4°C | Short-term (days to weeks) | Keep container tightly sealed and protected from light. | |
| Solution (in DMSO) | -20°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| 4°C | Short-term (days to a week) | Prepare fresh if possible for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 295.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 2.95 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits ERO1α, leading to ER stress.
References
interpreting unexpected results with QM295 treatment
Technical Support Center: QM295 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using this compound. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation within the ER. By inhibiting ERO1α, this compound prevents the reoxidation of Protein Disulfide Isomerase (PDI), leading to an accumulation of reduced proteins and triggering the Unfolded Protein Response (UPR).[1]
Q2: What is the expected cellular response to this compound treatment?
Treatment with this compound is expected to induce a mild, sustained activation of the UPR. This can precondition cells to better withstand severe ER stress. Key indicators of an expected response include the accumulation of reduced ERO1α and activation of UPR signaling pathways.[1]
Q3: Are there known off-target effects of this compound?
Yes, this compound is known to have some promiscuous reactivity with free thiols, which can lead to off-target effects.[1] This lack of high selectivity may contribute to cellular toxicity at higher concentrations and could be a source of unexpected experimental results.[1]
Q4: How does this compound-induced UPR activation lead to cell survival?
The UPR is a cellular stress response that aims to restore ER homeostasis.[2][3] It does so by upregulating chaperone proteins to aid in protein folding, reducing overall protein translation to lessen the load on the ER, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[3][4] By initiating a mild UPR, this compound can prepare the cell's protein folding machinery to handle more severe stress.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected cytotoxicity or cell death.
Possible Cause 1: Off-target effects due to high concentrations. this compound can exhibit toxicity, particularly at higher concentrations, due to its reactivity with thiols other than ERO1α.[1]
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
-
Reduce Treatment Duration: A shorter exposure time may be sufficient to induce the desired UPR preconditioning without causing significant cell death.
-
Positive Control: Include a known ER stress protectant as a positive control to benchmark the protective effects against toxicity.[1]
-
Possible Cause 2: Prolonged and severe ER stress leading to apoptosis. While mild UPR activation is protective, sustained and overwhelming ER stress can trigger apoptosis.[2]
-
Troubleshooting Steps:
-
Monitor Apoptosis Markers: Assess the expression of pro-apoptotic factors such as CHOP, caspases, and members of the Bcl-2 family.
-
Assess UPR Apoptotic Signaling: Analyze the activation of pro-apoptotic arms of the UPR, such as the IRE1-JNK pathway.
-
Issue 2: No observable induction of the Unfolded Protein Response (UPR).
Possible Cause 1: Insufficient this compound concentration or treatment time. The dose-response of this compound can be shallow, meaning a significant effect may only be seen within a specific concentration range.[1]
-
Troubleshooting Steps:
-
Optimize Concentration and Duration: Conduct a time-course and dose-response experiment to identify the optimal conditions for UPR activation in your specific cell line.
-
Confirm Target Engagement: Verify the inhibition of ERO1α by observing the accumulation of its reduced form.
-
Possible Cause 2: Cell-type specific differences in ER stress response. Different cell types may have varying sensitivities and responses to ER stress inducers.
-
Troubleshooting Steps:
-
Literature Review: Investigate the typical ER stress response of your chosen cell model.
-
Use a Positive Control: Treat cells with a well-characterized ER stress inducer, like tunicamycin or thapsigargin, to confirm that the UPR signaling pathways are functional in your cells.
-
Issue 3: Inconsistent or variable results between experiments.
Possible Cause 1: Reagent instability. The stability of this compound in solution and under specific experimental conditions may vary.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.
-
Proper Storage: Ensure this compound is stored according to the manufacturer's recommendations.
-
Possible Cause 2: Variability in cell culture conditions. Factors such as cell confluency, passage number, and media composition can influence cellular responses to ER stress.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistent cell culture practices across all experiments.
-
Monitor Cell Health: Regularly assess cell morphology and viability to ensure consistency.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | Endoplasmic Reticulum Oxidation 1α (ERO1α) | [1] |
| IC50 | 1.9 µM (in vitro kinetic assay) | [1] |
| Observed In Vivo Effect | Accumulation of reduced ERO1α | [1] |
| Dose Response | Shallow and sustained | [1] |
Experimental Protocols
Protocol 1: Analysis of ERO1α Redox State by Non-reducing SDS-PAGE
This protocol is used to assess the direct target engagement of this compound by observing the shift in ERO1α mobility.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and duration. Include a positive control (e.g., DTT) and an untreated control.
-
Cell Lysis: Wash cells with PBS and lyse in a buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and preserve the in vivo redox state.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Prepare protein samples in a non-reducing Laemmli buffer (lacking β-mercaptoethanol or DTT).
-
SDS-PAGE and Western Blot: Separate the proteins on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for ERO1α.
-
Analysis: The reduced form of ERO1α will have a lower mobility (appear as a higher molecular weight band) compared to the oxidized form.[1]
Protocol 2: Assessment of UPR Activation via Reporter Assay
This protocol measures the activation of the UPR transcriptional response.
-
Cell Transfection: Transfect cells with a reporter plasmid containing a UPR-responsive element (e.g., an ER stress response element - ERSE) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Cell Treatment: After allowing for reporter expression, treat the cells with various concentrations of this compound. Include a positive control (e.g., tunicamycin) and an untreated control.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. An increase in reporter activity indicates UPR activation.[1]
Visualizations
Caption: Mechanism of this compound action in the ER.
Caption: Overview of the Unfolded Protein Response (UPR) pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease [mdpi.com]
- 3. Frontiers | The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress [frontiersin.org]
- 4. anygenes.com [anygenes.com]
how to control for QM295 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the off-target activity of QM295, an inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is an inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavoenzyme responsible for catalyzing disulfide bond formation in the endoplasmic reticulum (ER).[1][2][3] It specifically targets the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting the oxidative folding of proteins.[1][3]
Q2: What is the likely cause of this compound's off-target activity?
The off-target activity of this compound is primarily attributed to its chemical structure, which includes a quinone methide group.[1] This functional group is a Michael acceptor that can react with nucleophiles, particularly the thiol groups of cysteine residues on proteins other than ERO1.[1] These "promiscuous interactions with free thiols" are thought to be the main source of its off-target effects and associated toxicity.[1]
Q3: Is this compound considered a selective inhibitor?
No, this compound is not considered sufficiently selective to be used as a precise physiological probe for ER redox poise.[1] Its relatively low potency in vivo and observed toxicity are likely consequences of its off-target interactions with other thiol-containing proteins.[1]
Q4: What are the known downstream effects of this compound treatment in cells?
Inhibition of ERO1 by this compound can lead to the accumulation of reduced ERO1α.[1][4] This disruption of oxidative protein folding activates the unfolded protein response (UPR).[1] Studies have shown that treatment with this compound can induce an ATF6::luciferase reporter, a marker for UPR activation, and can precondition cells to better survive severe ER stress.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity at effective concentrations. | Off-target effects due to promiscuous thiol reactivity.[1] | 1. Titrate this compound concentration: Determine the minimal concentration required to achieve the desired on-target effect in your specific cell line. 2. Reduce treatment duration: A shorter exposure time may minimize toxicity while still allowing for observation of the primary phenotype. 3. Use a negative control: Synthesize or obtain an inactive, non-electrophilic analog of this compound to confirm that the observed toxicity is not due to the core scaffold. |
| Observed phenotype is inconsistent with ERO1 inhibition. | The phenotype may be a result of off-target activity. | 1. Perform a washout experiment: This can help differentiate between a sustained effect due to covalent or slowly reversible on-target inhibition and a transient off-target effect (see detailed protocol below).[1][4] 2. Use an orthogonal probe: Confirm the phenotype with a structurally different ERO1 inhibitor to ensure the effect is target-specific. 3. Rescue experiment: If possible, overexpress ERO1 to see if it reverses the observed phenotype. |
| Difficulty confirming on-target engagement in cells. | The antibody for detecting the redox state of ERO1 is not working optimally, or the experimental conditions are not right. | 1. Optimize Western blot for redox states: Use non-reducing SDS-PAGE to resolve the oxidized and reduced forms of ERO1α. The reduced form will have a lower mobility.[1][4] 2. Include positive and negative controls: Treat cells with a known reducing agent like DTT as a positive control for ERO1 reduction.[1][4] 3. Confirm target engagement with a biophysical assay: Consider using a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to ERO1 in cells. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound EN460.
| Parameter | Value | Target | Assay Type | Notes |
| IC50 | ~1.9 µM | ERO1α | In vitro fluorescence-based kinetic assay | This compound's IC50 is reported to be nearly identical to that of EN460.[1] |
| Cellular Concentration for ERO1α Inhibition | 50 µM | Endogenous ERO1α | In-cell Western blot (non-reducing SDS-PAGE) | This concentration was shown to lead to the accumulation of the reduced form of ERO1α in Mouse Embryonic Fibroblasts (MEFs).[1][4] |
| Cellular Concentration for UPR Activation | 10-50 µM | ATF6::luciferase reporter | Cell-based reporter assay | Dose-dependent activation of the UPR was observed in 293T cells after 16 hours of exposure.[1] |
Key Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility of Inhibition
This protocol is designed to determine if the effects of this compound are persistent after its removal, which can indicate a covalent or slowly reversible binding mechanism.[1][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dithiothreitol (DTT) as a positive control for ERO1 reduction
-
Phosphate-buffered saline (PBS), sterile
-
Lysis buffer containing N-ethylmaleimide (NEM) to block free thiols
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Initial Treatment (Pulse): Treat the cells with a reducing agent to ensure a pool of reduced ERO1. For example, expose MEFs to 10 mM DTT for 30 minutes.
-
Wash: Gently wash the cells three times with pre-warmed, compound-free cell culture medium to remove the DTT.
-
This compound Treatment (Chase): Immediately add fresh medium containing the desired concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to monitor the reoxidation of ERO1.
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them in a buffer containing NEM to preserve the in-situ redox state of proteins.
-
Analysis: Analyze the lysates by non-reducing SDS-PAGE and Western blot using an antibody specific for ERO1α. A sustained presence of the reduced (slower migrating) form of ERO1α in the this compound-treated samples compared to the vehicle control indicates a persistent inhibitory effect.[1][4]
Protocol 2: In-Cell Assay for On-Target ERO1α Inhibition
This protocol allows for the direct visualization of ERO1α inhibition within cells by monitoring its redox state.[1][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dithiothreitol (DTT)
-
Lysis buffer with N-ethylmaleimide (NEM)
-
Antibody against ERO1α
Procedure:
-
Cell Treatment: Treat plated cells with this compound at the desired concentration (e.g., 50 µM) or vehicle control for a specified time (e.g., 30 minutes). Include a positive control group treated with a reducing agent like DTT (e.g., 10 mM for 30 minutes).
-
Lysis: Wash the cells and lyse them in a buffer containing NEM to alkylate free thiols and prevent post-lysis disulfide exchange.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Prepare samples for SDS-PAGE under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the loading buffer).
-
Western Blot: Separate the proteins by non-reducing SDS-PAGE and transfer them to a membrane. Probe with an anti-ERO1α antibody.
-
Analysis: The oxidized form of ERO1α will migrate faster than the reduced form. A successful on-target effect of this compound will be indicated by an accumulation of the slower-migrating, reduced form of ERO1α compared to the vehicle-treated cells.[1][4]
Visualizations
Caption: ERO1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
Caption: Logical relationships for distinguishing on- and off-target effects.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ERO1抑制剂 | MCE [medchemexpress.cn]
- 3. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: QM295 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QM295, a known inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine nucleotide-containing enzyme that plays a crucial role in disulfide bond formation.[1] By inhibiting ERO1α, this compound disrupts the process of oxidative protein folding in the endoplasmic reticulum, which can lead to the activation of the Unfolded Protein Response (UPR).[1][2] It contains a quinone methide group and has a molecular mass of 295 Da.[1]
Q2: What is a typical IC50 value for this compound?
A2: In an in vitro assay measuring the inhibition of AUR (aurora kinase) fluorescence, which is indicative of ERO1α activity, this compound was found to have an IC50 of approximately 1.9 μM.[1]
Q3: How does the dose-response curve of this compound typically appear?
A3: The dose-response curve for this compound has been described as more shallow and sustained when compared to other ERO1 inhibitors like EN460.[1] This may be reflected in a Hill slope value that is less than 1.0 in a standard four-parameter logistic (4PL) fit.
Troubleshooting Guide
Issue 1: My dose-response curve for this compound has a very shallow slope.
-
Possible Cause: This may be an inherent characteristic of the compound. Published data suggests that this compound exhibits a more shallow and sustained dose-response compared to other ERO1α inhibitors.[1] A shallow Hill slope (less than 1.0) can be indicative of negative cooperativity or complex biological responses.
-
Troubleshooting Steps:
-
Verify Curve Fit: Ensure that your curve fitting model is appropriate. A standard four-parameter logistic (4PL) model is often used, but if the curve is asymmetrical, a five-parameter model might provide a better fit.[3]
-
Check Data Quality: Review your raw data for outliers or excessive variability at specific concentrations.[4]
-
Consider the Assay Window: A narrow dynamic range in your assay can sometimes lead to a perceived shallow slope. Ensure your positive and negative controls show a robust signal difference.
-
Biological Interpretation: A shallow slope might be a true biological effect of this compound's mechanism. Consider if the endpoint you are measuring is downstream of a complex signaling cascade initiated by ERO1 inhibition.
-
Issue 2: I am observing high variability between my replicate wells at certain this compound concentrations.
-
Possible Cause: High variability can stem from several sources, including pipetting errors, cell plating inconsistencies, or compound precipitation at higher concentrations.[5]
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with media only.
-
Compound Solubility: Visually inspect the this compound stock solution and the final concentrations in your assay media for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or the highest concentration tested.
-
Assay Timing: Ensure that the incubation time with this compound is consistent across all plates and that the assay is read at a consistent time point.
-
Issue 3: The bottom plateau of my dose-response curve does not return to the baseline (0% effect).
-
Possible Cause: This could indicate a partial or incomplete effect of this compound at the concentrations tested, or it could be an artifact of the assay itself. It's also possible that this compound's effect is limited by toxicity at higher concentrations in the context of your specific assay.[1]
-
Troubleshooting Steps:
-
Extend Concentration Range: If possible, and without causing excessive toxicity, test higher concentrations of this compound to see if the curve will plateau at the baseline.
-
Constrain the Curve Fit: If you have well-defined positive and negative controls, you can constrain the top and bottom plateaus of your curve fit to these values (e.g., 100% and 0%).[3][4] This can help in obtaining a more accurate EC50/IC50 value, especially for incomplete curves.[4]
-
Evaluate Cytotoxicity: Use a separate cytotoxicity assay (e.g., trypan blue exclusion or a live/dead cell stain) to determine if the lack of a full response is due to cell death at higher concentrations, which might interfere with your primary assay endpoint.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.9 µM | Inhibition of AUR fluorescence (in vitro ERO1α activity) | [1] |
| Molecular Mass | 295 Da | N/A | [1] |
| Observed Effect | Inhibition of ERO1α | In vitro and in vivo | [1] |
| Downstream Effect | Activation of the Unfolded Protein Response (UPR) | Cultured 293T cells | [1] |
Experimental Protocols
Protocol: In Vitro Dose-Response Analysis of this compound using a Cell Viability Assay (e.g., AlamarBlue)
This protocol is designed to determine the IC50 of this compound by measuring its effect on the viability of a chosen cell line.
-
Cell Plating:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells per well in a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Include vehicle-only (e.g., DMSO) controls for 0% inhibition (maximum viability) and a positive control for 100% inhibition (e.g., a known cytotoxic agent or no cells).
-
Add the desired volume of each this compound concentration and controls to the appropriate wells. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Viability Assessment (AlamarBlue):
-
Following the incubation period, add AlamarBlue reagent (or a similar resazurin-based reagent) to each well, typically 10% of the final volume.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background signal (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability and the positive control (or no-cell control) as 0% viability.
-
Plot the normalized response (Y-axis) against the log of the this compound concentration (X-axis).
-
Fit the data using a non-linear regression model, such as the four-parameter log-logistic equation, to determine the IC50, Hill slope, and top and bottom plateaus.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ERO1α, disrupting protein folding and leading to UPR activation.
Caption: Experimental workflow for a typical this compound dose-response curve analysis.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress [frontiersin.org]
- 3. graphpad.com [graphpad.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synentec.com [synentec.com]
Technical Support Center: QM295 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QM295 in vivo. Our aim is to help you overcome common challenges and improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For optimal solubility and stability, this compound is typically formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v). It is critical to prepare this formulation fresh before each use. Sonication may be required to ensure complete dissolution. Always perform a small-scale formulation test to check for precipitation before administering to animals.
Q2: What are the common routes of administration for this compound in preclinical models?
A2: The most common routes of administration for this compound are oral gavage (PO) and intraperitoneal (IP) injection. The choice of administration route may depend on the specific experimental model and desired pharmacokinetic profile. Oral administration is often preferred for studies mimicking clinical use, while IP injection may lead to higher initial plasma concentrations.
Q3: What is the recommended dosing frequency for this compound?
A3: Based on its pharmacokinetic profile, a once-daily (QD) or twice-daily (BID) dosing schedule is generally recommended. The optimal dosing frequency will depend on the tumor model and the therapeutic window of the compound. It is advisable to conduct a pilot study to determine the most effective dosing regimen for your specific model.
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: As a selective PI3Kα inhibitor, this compound has a favorable safety profile compared to pan-PI3K inhibitors. However, at higher doses, transient hyperglycemia is a known on-target toxicity. It is recommended to monitor blood glucose levels, especially during the initial dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dosing: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dosing regimen. Consider increasing the dosing frequency from QD to BID. |
| Inadequate Formulation: The compound may be precipitating out of solution, leading to inconsistent dosing. | Fresh Formulation: Always prepare the formulation fresh before each use. Solubility Check: Visually inspect the formulation for any precipitates. If precipitation is observed, try adjusting the vehicle composition (e.g., increasing the percentage of PEG300 or Tween 80). | |
| Tumor Model Resistance: The selected tumor model may have intrinsic or acquired resistance to PI3Kα inhibition. | Mechanism of Resistance Analysis: Analyze tumor samples for mutations in downstream effectors of the PI3K pathway (e.g., PTEN loss, AKT or mTOR mutations). Combination Therapy: Consider combining this compound with an inhibitor of a parallel or downstream pathway (e.g., a MEK or mTOR inhibitor). | |
| High inter-animal variability in tumor response | Inconsistent Drug Administration: Variability in the volume or technique of administration can lead to inconsistent drug exposure. | Standardized Procedures: Ensure all personnel are trained on consistent administration techniques. For oral gavage, ensure proper placement of the gavage needle. Body Weight-Based Dosing: Dose each animal individually based on its most recent body weight measurement. |
| Heterogeneity of Tumor Implantation: Variability in the initial tumor cell number or location of implantation can lead to differences in tumor growth. | Standardized Implantation: Use a consistent number of tumor cells for implantation and ensure the injection site is the same for all animals. Tumor Size Randomization: Randomize animals into treatment groups only after tumors have reached a predetermined size. | |
| Signs of toxicity (e.g., weight loss, lethargy) | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Dose Reduction: Reduce the dose to a level that is better tolerated. MTD Study: If not already done, perform a formal MTD study to identify the highest dose that can be administered without causing significant toxicity. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Vehicle Control Group: Always include a vehicle-only control group to assess any vehicle-related toxicity. Alternative Vehicles: If vehicle toxicity is suspected, explore alternative, less toxic vehicle formulations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| PI3Kα Kinase Assay | 1.2 |
| PI3Kβ Kinase Assay | 150 |
| PI3Kδ Kinase Assay | 210 |
| PI3Kγ Kinase Assay | 250 |
| Cell-Based p-Akt Inhibition (MCF-7) | 5.8 |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, PO)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng*h/mL) | 4200 |
| Half-life (t1/2) (h) | 4.2 |
| Bioavailability (%) | 35 |
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | - | 0 | +2.5 |
| This compound | 10 | 45 | +1.8 |
| This compound | 25 | 78 | -3.2 |
| This compound | 50 | 95 | -8.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% and vortex to mix.
-
Add Tween 80 to a final concentration of 5% and vortex to mix.
-
Add sterile saline to bring the formulation to the final volume and vortex thoroughly.
-
If necessary, sonicate the formulation for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter before administration.
Protocol 2: In Vivo Xenograft Study Workflow
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment: Administer this compound or vehicle control daily by oral gavage. Monitor body weight daily.
-
Efficacy Assessment: Continue to measure tumor volume twice weekly.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Tissue Collection: Collect tumor and other relevant tissues for pharmacodynamic and biomarker analysis.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.
Caption: Standard workflow for an in vivo xenograft study.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Validation & Comparative
A Comparative Guide to ERO1α Inhibitors: QM295 vs. EN460
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and cellular effects of two widely studied inhibitors of Endoplasmic Reticulum Oxidation 1α (ERO1α): QM295 and EN460. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of ER stress and the unfolded protein response (UPR).
Overview and Mechanism of Action
Both this compound and EN460 are small molecule inhibitors that target ERO1α, a key enzyme in the endoplasmic reticulum responsible for oxidative protein folding through the formation of disulfide bonds.[1][2][3][4][5] Inhibition of ERO1α leads to an accumulation of reduced proteins in the ER, thereby inducing the unfolded protein response (UPR).[1][2][3][4][5]
EN460 is a selective inhibitor that interacts with the reduced, active form of ERO1α.[1][6][7] Its mechanism involves the formation of a stable bond with cysteine residues in the enzyme, which prevents its reoxidation and displaces the flavin adenine dinucleotide (FAD) cofactor.[1][8] While it can react with other thiols, its reaction with unstructured thiols is rapidly reversible, contributing to its selectivity for ERO1α.[1][2][3][4]
This compound is a functionally related inhibitor that also targets ERO1α.[1][6] It possesses a quinone methide functional group, which, like the enone moiety of EN460, is a potent Michael acceptor suggested to react with cysteine residues in the active site of reduced ERO1α.[1]
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the key quantitative data comparing the activity and effects of this compound and EN460.
Table 1: In Vitro Potency Against ERO1α
| Compound | Target | IC50 (µM) | Assay System | Reference |
| This compound | ERO1α | 1.9 | AUR Fluorescence Assay | [9][10] |
| EN460 | ERO1α | 1.9 | AUR Fluorescence Assay | [1][6][7][8][11][12] |
Table 2: Cellular Effects
| Effect | Compound | Observation | Cell Line | Reference |
| ERO1α Oxidation State | This compound | Less prominent accumulation of reduced ERO1α at steady state compared to EN460. Markedly delays ERO1α reoxidation after DTT washout. | Mouse Embryonic Fibroblasts | [1] |
| EN460 | More prominent accumulation of reduced ERO1α at steady state. | Mouse Embryonic Fibroblasts | [1] | |
| UPR Activation | This compound | Induces a shallow and sustained dose-response on an ATF6::luciferase reporter. | 293T cells | [1] |
| EN460 | More potent activator of an ATF6::luciferase reporter, but limited by toxicity at higher concentrations. | 293T cells | [1] |
Table 3: Off-Target Effects of EN460
| Off-Target | IC50 (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | 7.91 | [13] |
| Lysine-Specific Demethylase 1 (LSD1) | 4.16 | [13] |
| Monoamine Oxidase B (MAO-B) | 30.59 | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of ERO1α inhibition by this compound and EN460 leading to ER stress and UPR activation.
Caption: Workflow for the in vitro ERO1α activity assay used to determine inhibitor potency.
Experimental Protocols
In Vitro ERO1α Activity Assay (AUR Fluorescence Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.[1]
-
Principle: Recombinant ERO1α oxidizes a surrogate substrate, reduced bacterial thioredoxin (TrxA_red). This reaction produces H₂O₂, which is used by horseradish peroxidase (HRP) to oxidize the non-fluorescent Amplex UltraRed (AUR) reagent to a fluorescent product. The rate of fluorescence increase is proportional to ERO1α activity.[1]
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant mouse ERO1α, reduced TrxA, HRP, and AUR in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing 65 mM NaCl and 1 mM EDTA).[14]
-
Add varying concentrations of this compound, EN460, or a vehicle control (e.g., DMSO) to the reaction mixture in a 384-well plate.[14]
-
Incubate the plate at room temperature.[14]
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 535 nm and emission at 590 nm).[14]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Unfolded Protein Response (UPR) Reporter Assay
This assay quantifies the activation of the UPR signaling pathway in cells.[1]
-
Principle: A reporter construct, such as one containing the ATF6 binding element upstream of a luciferase gene (ATF6::luciferase), is introduced into cells. Activation of the ATF6 branch of the UPR leads to the expression of luciferase, which can be quantified by measuring luminescence.[1]
-
Protocol Outline:
-
Transfect cells (e.g., 293T) with the UPR reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with various concentrations of this compound, EN460, a positive control (e.g., tunicamycin), or a vehicle control.[1]
-
Incubate the cells for a set duration (e.g., 16 hours).[1]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
In Vivo ERO1α Redox State Analysis
This experiment determines the effect of the inhibitors on the oxidation state of endogenous ERO1α.[1]
-
Principle: The redox state of ERO1α can be visualized by SDS-PAGE. The reduced form of ERO1α has a lower mobility (appears as a higher molecular weight band) compared to the oxidized form. This difference is often enhanced by alkylating free thiols with reagents like 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS).[1]
-
Protocol Outline:
-
Treat cells (e.g., mouse embryonic fibroblasts) with this compound, EN460, a reducing agent as a positive control for the reduced state (e.g., DTT), or a vehicle control for a specified time.[1]
-
Lyse the cells in a buffer containing a thiol-alkylating agent to preserve the in vivo redox state.
-
Separate the protein lysates by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific for ERO1α.
-
Analyze the band shifts to determine the proportion of reduced and oxidized ERO1α.
-
Summary and Recommendations
Both this compound and EN460 are potent inhibitors of ERO1α with identical reported IC50 values in vitro. Their primary distinction lies in their cellular effects and, for EN460, its known off-target activities.
-
EN460 appears to be a more potent inducer of the UPR in cell-based assays, though this is coupled with higher toxicity at increased concentrations.[1] Researchers should be mindful of its off-target effects on other FAD-containing enzymes, which could confound experimental results.[13]
-
This compound exhibits a more sustained and less acutely toxic UPR activation profile.[1] While it appears to be a valuable tool for studying ERO1α inhibition, a comprehensive off-target profile is not as well-documented as for EN460.
For researchers selecting between these two compounds:
-
If maximal UPR induction is desired for short-term experiments and potential off-targets can be controlled for, EN460 may be suitable.
-
For longer-term studies or when a more sustained, less toxic response is preferable, This compound may be the better choice.
It is recommended that researchers validate the effects of either compound in their specific experimental system and consider the potential for off-target interactions when interpreting their data. Neither compound is considered sufficiently selective for use as a physiological probe into ER redox poise without careful validation.[1]
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. file.glpbio.com [file.glpbio.com]
- 13. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating ERO1 Inhibition After QM295 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the inhibition of Endoplasmic Reticulum Oxidoreductin 1 (ERO1) following treatment with the inhibitor QM295. Experimental data and detailed protocols for key validation assays are presented to support your research and development efforts.
Endoplasmic Reticulum Oxidoreductin 1 (ERO1) is a crucial enzyme in the endoplasmic reticulum (ER) that facilitates oxidative protein folding by reoxidizing protein disulfide isomerase (PDI). This process, however, generates hydrogen peroxide (H₂O₂) as a byproduct, and its overactivity can lead to oxidative stress and contribute to various diseases.[1][2][3] this compound is a small molecule inhibitor of ERO1 with selectively reversible thiol reactivity, making it a valuable tool for studying the physiological and pathological roles of ERO1.[4][5][6][7] This guide outlines and compares several experimental approaches to confirm the effective inhibition of ERO1 by this compound and other related compounds.
Comparative Performance of ERO1 Inhibitors
The inhibitory activity of this compound against ERO1α has been quantified and compared with other known ERO1 inhibitors, such as EN460 and M6766. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Key Features |
| This compound | ERO1 | 1.9[6][7] | Selectively reversible thiol reactivity | Functionally related to EN460; promotes UPR signaling.[5][8] |
| EN460 | ERO1α | 1.9[5][8][9][10][11][12] | Interacts with the reduced, active form of ERO1α, preventing its reoxidation.[5][9] | Exhibits selectivity for ERO1 despite promiscuous thiol reactivity.[8][13] |
| M6766 | ERO1α, ERO1β | 1.4 (ERO1α), 7.2 (ERO1β)[4][13][14][15] | Binds to the FAD-binding pocket of ERO1α.[4][13] | More selective for ERO1α over ERO1β.[4][14] |
Key Experimental Assays for Validating ERO1 Inhibition
Several robust methods can be employed to validate the inhibition of ERO1 in response to this compound treatment. These assays assess different aspects of ERO1 function, from its enzymatic activity in vitro to its engagement and downstream effects in a cellular context.
In Vitro ERO1α Activity Assay
This assay directly measures the enzymatic activity of purified ERO1α by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the PDI reoxidation cycle.[8]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine purified recombinant mouse ERO1α with a reduced substrate, such as bacterial thioredoxin (TrxA_red).
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the wells.
-
Detection: The H₂O₂ produced drives a horseradish peroxidase (HRP)-mediated oxidation of a fluorescent substrate like Amplex UltraRed (AUR), generating a fluorescent signal.[8]
-
Measurement: Monitor the fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to ERO1α activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Monitoring ERO1α Redox State by Western Blot
This in-cell assay determines the oxidation state of endogenous ERO1α. Inhibition of ERO1α leads to its accumulation in a reduced state, which can be visualized as a mobility shift on a non-reducing SDS-PAGE.[8]
Experimental Protocol:
-
Cell Treatment: Treat cells (e.g., mouse embryonic fibroblasts - MEFs) with this compound (e.g., 50 µM for 30 minutes). Include a positive control for reduction (e.g., DTT treatment) and an untreated control.[8]
-
Lysis: Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and preserve the in vivo redox state.
-
Electrophoresis: Separate the protein lysates on a non-reducing SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific for ERO1α.
-
Analysis: The reduced form of ERO1α will migrate slower than the oxidized form, resulting in a band with lower mobility.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment. The binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[16][17][18][19][20]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble ERO1α remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Since ERO1 activity is a source of cellular H₂O₂, its inhibition is expected to reduce intracellular ROS levels. This can be measured using fluorescent probes.[2]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate the cells with a cell-permeable ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[21][22] Inside the cell, esterases cleave the acetate groups, and the probe is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]
-
Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or plate reader.[23]
-
Analysis: A decrease in fluorescence in this compound-treated cells compared to untreated cells indicates a reduction in intracellular ROS levels.
Cell Viability Assay under ER Stress
Inhibition of ERO1 can protect cells from severe ER stress.[8] This protective effect can be quantified by measuring cell viability after inducing ER stress.
Experimental Protocol:
-
Cell Plating and Treatment: Plate cells (e.g., PERK-/- MEFs, which are hypersensitive to ER stress) and treat them with a low concentration of this compound.[8]
-
ER Stress Induction: After a pre-incubation period with the inhibitor, expose the cells to an ER stress-inducing agent, such as tunicamycin or thapsigargin.[24][25][26]
-
Viability Assessment: Measure cell viability using a standard assay, such as MTT, or by quantifying ATP levels.[25]
-
Analysis: An increase in cell viability in the this compound-treated, ER-stressed cells compared to the cells treated with the ER stressor alone indicates a protective effect of ERO1 inhibition.
Visualizing the Pathways and Workflows
References
- 1. Fingerprint of the oxido-reductase ERO1: A protein disulfide bond producer and supporter of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERO1: A protein disulfide oxidase and H2O2 producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EN460 | ERO1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. file.glpbio.com [file.glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 23. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Navigating ER Stress: A Comparative Guide to ERO1 Knockdown and Pharmacological Inhibition by QM295
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Endoplasmic Reticulum Oxidoreductin 1 (ERO1), a key player in oxidative protein folding and ER stress, is critical. This guide provides an objective comparison of two primary experimental approaches: genetic knockdown of ERO1 and its pharmacological inhibition by the small molecule QM295. By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to facilitate informed decisions in research and therapeutic development.
Endoplasmic Reticulum Oxidoreductin 1 (ERO1) is a crucial enzyme in the endoplasmic reticulum (ER) that facilitates disulfide bond formation in nascent proteins, a process vital for their correct folding and function.[1][2] This process, however, generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the oxidative environment of the ER.[1][3][4] Under conditions of high protein synthesis or misfolding, the ER can experience stress, activating the Unfolded Protein Response (UPR).[3] ERO1 is often upregulated during ER stress and in hypoxic conditions frequently found in solid tumors, making it a compelling target for therapeutic intervention in diseases like cancer.[5][6]
This guide compares two prominent methods for interrogating and targeting ERO1 function: transient or stable genetic knockdown (e.g., using shRNA or siRNA) and direct enzymatic inhibition with the small molecule inhibitor this compound.
At a Glance: Knockdown vs. Inhibition
| Feature | ERO1 Knockdown (e.g., shRNA/siRNA) | ERO1 Inhibition by this compound |
| Mechanism | Reduces ERO1 protein expression at the mRNA level. | Directly and reversibly inhibits the enzymatic activity of the ERO1 protein.[3] |
| Specificity | Can be highly specific to the targeted ERO1 isoform (ERO1α or ERO1β). Potential for off-target gene silencing. | Selectively targets the reduced, active form of ERO1α.[3] Potential for off-target effects due to its reactive quinone methide moiety.[3] |
| Kinetics | Onset of effect is gradual, dependent on mRNA and protein turnover rates. Effects can be long-lasting in stable knockdown systems. | Rapid onset of action, directly correlated with compound concentration and target engagement. Effects are reversible upon compound removal.[3] |
| Cellular Impact | Induces a sustained reduction in ERO1 levels, potentially leading to compensatory mechanisms.[6][7] | Provides acute inhibition of ERO1 activity, allowing for the study of immediate cellular responses. |
| In Vivo Application | Can be achieved through genetic modification in animal models or viral vector delivery. | Can be administered systemically, but pharmacokinetics and in vivo efficacy data are limited. |
Quantitative Data Comparison
The following tables summarize key quantitative data extracted from published studies on ERO1 knockdown and inhibition. It is important to note that direct side-by-side comparisons in the same experimental systems are limited in the current literature.
Table 1: Effects on ERO1 Redox State and UPR Activation
| Parameter | ERO1 Knockdown | This compound Inhibition | Reference |
| ERO1α Redox State | Accumulation of the reduced, lower mobility form of ERO1α on non-reducing SDS-PAGE. | Accumulation of the reduced, lower mobility form of ERO1α. A marked delay in ERO1α reoxidation after DTT washout was observed with 50 µM this compound.[3] | [3] |
| UPR Activation | Can activate the UPR, as evidenced by increased expression of UPR target genes. | Activates an ATF6-luciferase UPR reporter in a dose-dependent manner.[3] | [3] |
Table 2: Functional Cellular Outcomes
| Parameter | ERO1 Knockdown | This compound Inhibition | Reference |
| Cell Viability | Can reduce cell viability and proliferation, particularly in cancer cells dependent on ERO1 activity. For example, ERO1α knockdown in colorectal cancer cells reduced cell viability as measured by CCK-8 assay.[8] | Can protect ER stress-hypersensitive cells from tunicamycin-induced cell death at low concentrations. However, toxicity is observed at higher concentrations.[3] | [3][8] |
| PD-L1 Expression | Knockdown of ERO1α in MDA-MB-231 breast cancer cells resulted in a significant decrease in cell surface PD-L1 expression.[9] | The effect of this compound on PD-L1 expression has not been explicitly reported. However, a related inhibitor, EN460, decreased PD-L1 surface expression. | [9] |
| VEGF Secretion | ERO1 knockout in breast cancer cells led to a selective reduction in VEGFA RNA levels and impaired secretion of the pro-angiogenic VEGFA homodimer under hypoxia.[6] | The direct effect of this compound on VEGF secretion is not detailed, but given its mechanism, it is expected to impair the folding and secretion of disulfide-bonded proteins like VEGFA. | [6] |
| In Vitro IC50 | Not applicable. | 1.9 µM in an in vitro assay monitoring AUR (Amplex UltraRed) fluorescence.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
shRNA-Mediated Knockdown of ERO1α and Verification
This protocol describes the generation of stable ERO1α knockdown cell lines using a lentiviral shRNA approach.
Materials:
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., MDA-MB-231)
-
Lentiviral vector containing shRNA targeting ERO1α (and a non-targeting scramble control)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent
-
Puromycin for selection
-
Reagents for Western blotting (primary antibodies against ERO1α and a loading control like β-actin, secondary antibodies)
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR mix, primers for ERO1α and a housekeeping gene)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Verification of Knockdown:
-
Western Blot: Lyse the selected cells and perform Western blot analysis to confirm a reduction in ERO1α protein levels compared to the scramble control.
-
RT-qPCR: Extract total RNA from the selected cells, synthesize cDNA, and perform quantitative real-time PCR to confirm a reduction in ERO1α mRNA levels.
-
In Vitro Inhibition of ERO1α Activity by this compound
This protocol details an in vitro assay to measure the inhibitory effect of this compound on ERO1α activity.
Materials:
-
Recombinant human ERO1α protein
-
Reduced Protein Disulfide Isomerase (PDI)
-
Amplex™ UltraRed (AUR) reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare reaction mixtures containing assay buffer, HRP, and AUR.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Enzyme and Substrate Addition: Add recombinant ERO1α to the wells, followed by the addition of reduced PDI to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at 37°C using a plate reader. The rate of fluorescence increase is proportional to the rate of H₂O₂ production by ERO1α.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Analysis of ERO1α Redox State by Non-Reducing Western Blot
This protocol allows for the visualization of the different redox states of ERO1α within cells.
Materials:
-
Cells treated with ERO1 knockdown or this compound
-
Lysis buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and prevent post-lysis oxidation
-
Protein sample buffer without reducing agents (e.g., DTT or β-mercaptoethanol)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against ERO1α
Procedure:
-
Cell Lysis: Lyse the treated cells in NEM-containing lysis buffer on ice. NEM will cap free cysteine residues, preserving the in vivo redox state of ERO1α.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysates with non-reducing sample buffer and heat at 70°C for 10 minutes. Do not boil, as this can cause protein aggregation.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against ERO1α, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The oxidized forms of ERO1α will migrate faster than the reduced forms.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: ERO1 Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Considerations for Researchers
-
Compensatory Mechanisms: Long-term ERO1 knockdown may lead to the upregulation of compensatory pathways for disulfide bond formation, potentially masking the full effect of ERO1 loss.[6][7] Pharmacological inhibition with this compound provides a more acute tool to study the immediate consequences of ERO1 inactivation.
-
Off-Target Effects: While shRNA can be designed for high specificity, off-target effects are a known concern. For this compound, its reactive quinone methide moiety suggests the potential for off-target interactions with other cellular thiols, which could contribute to cytotoxicity at higher concentrations.[3]
-
Translational Relevance: For studies aiming to model therapeutic interventions, pharmacological inhibitors like this compound may offer a more direct translational path. However, the limited in vivo data for this compound necessitates further investigation into its pharmacokinetics and pharmacodynamics.
Conclusion
Both ERO1 knockdown and inhibition by this compound are valuable tools for dissecting the roles of this critical oxidoreductase. The choice between these approaches will depend on the specific research question. Genetic knockdown offers a means to study the long-term consequences of ERO1 depletion, while pharmacological inhibition with this compound allows for the investigation of acute effects and provides a potential avenue for therapeutic development. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their outcomes. Further research involving direct, quantitative comparisons of these two modalities in well-defined cellular and in vivo models will be invaluable to the field.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ER stress response mediator ERO1 triggers cancer metastasis by favoring the angiogenic switch in hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chemical Inducers of Endoplasmic Reticulum Stress: QM295 in Focus
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). Chemical inducers of ER stress are invaluable tools for studying the UPR and for developing therapeutic strategies for diseases associated with ER stress, such as cancer and neurodegenerative disorders. This guide provides an objective comparison of a novel ER stress inducer, QM295, with established chemical inducers: Thapsigargin, Tunicamycin, and Brefeldin A.
Mechanism of Action and Signaling Pathways
Chemical inducers of ER stress operate through distinct mechanisms, leading to the activation of the three main branches of the UPR, initiated by the sensors IRE1α, PERK, and ATF6.
This compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), a flavoenzyme that plays a key role in disulfide bond formation. By inhibiting ERO1, this compound disrupts the oxidative folding of proteins in the ER, leading to an accumulation of unfolded proteins and subsequent activation of the UPR.[1] This mechanism is distinct from the classical ER stress inducers.
Thapsigargin induces ER stress by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2][3] This leads to the depletion of ER calcium stores, which are essential for the proper functioning of calcium-dependent chaperones involved in protein folding. The resulting calcium imbalance triggers a robust UPR activation.
Tunicamycin is an inhibitor of N-linked glycosylation.[4][5] By blocking the initial step in the synthesis of N-linked glycans, Tunicamycin prevents the proper folding of many glycoproteins, causing them to accumulate in the ER and induce a strong ER stress response.
Brefeldin A disrupts the transport of proteins from the ER to the Golgi apparatus, causing a retrograde transport of Golgi proteins back to the ER.[6] This leads to a massive accumulation of proteins within the ER, overwhelming its folding capacity and triggering the UPR.
Below is a diagram illustrating the distinct mechanisms of these four chemical inducers of ER stress.
Quantitative Comparison of ER Stress Inducers
The potency and efficacy of ER stress inducers can be compared by examining their effective concentrations and the magnitude of the UPR activation they elicit. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions. Tunicamycin is used as a common reference point for an indirect comparison with this compound.
| Inducer | Cell Line | Assay | Effective Concentration / EC50 | Reference |
| This compound | 293T | ATF6::luciferase reporter | ~10-50 µM (sustained response) | [1] |
| Tunicamycin | 293T | ATF6::luciferase reporter | ~1 µg/mL | [1] |
| Min6 | Cell Viability | EC50: ~0.1 µg/mL | [7] | |
| Ins1E | Cell Viability | EC50: ~0.05 µg/mL | [7] | |
| HepG2 | Cell Viability | Significant decrease at 5 µg/mL | [1] | |
| Thapsigargin | Min6 | Cell Viability | EC50: ~0.01 µM | [7] |
| Ins1E | Cell Viability | EC50: ~0.005 µM | [7] | |
| HepG2 | Cell Viability | Significant decrease at 100 nM | [1] | |
| Brefeldin A | HepG2 | Cell Viability | Dose-dependent decrease (0.1-2.5 mg/L) | [8][9] |
| HAP1 | UPR Activation (ATF4 levels) | Strongest activator at 0.045 µg/mL | [10] |
| Inducer | Cell Line | Treatment | ER Stress Marker | Fold Induction (approx.) | Reference |
| This compound | 293T | 50 µM, 16h | ATF6 reporter | ~3-4 fold | [1] |
| Tunicamycin | 293T | 2.5 µg/mL, 16h | ATF6 reporter | ~10 fold | [1] |
| HepG2 | 5 µg/mL, 24h | BiP, CHOP mRNA | Significant increase | [1] | |
| HeLa | 2 µM, 8h | CHOP mRNA | ~15 fold | [11] | |
| HeLa | 2 µM, 8h | GRP78 mRNA | ~3 fold | [11] | |
| Thapsigargin | HepG2 | 100 nM, 24h | BiP, CHOP mRNA | Significant increase | [1] |
| HeLa | 1 µM, 8h | CHOP mRNA | ~25 fold | [11] | |
| HeLa | 1 µM, 8h | GRP78 mRNA | ~4 fold | [11] | |
| Brefeldin A | HAP1 | 0.045 µg/mL, 18h | ATF4 protein | Strongest induction vs. Tg, Tm | [10] |
| HepG2 | 0.25 mg/L, 24h | BiP, PERK, ATF4 mRNA | Significant increase | [8][9] |
The Unfolded Protein Response (UPR) Signaling Pathway
Upon induction of ER stress, the UPR is activated through three main signaling branches: IRE1α, PERK, and ATF6. These pathways work in concert to restore ER homeostasis or, if the stress is prolonged and severe, to initiate apoptosis.
Experimental Protocols
This section outlines common methodologies used to assess the effects of chemical ER stress inducers.
Western Blot Analysis of ER Stress Markers (GRP78/BiP and CHOP)
This protocol is a standard method to quantify the protein levels of key UPR markers.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound, Thapsigargin, Tunicamycin, or Brefeldin A for the specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against GRP78/BiP and CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
XBP1 mRNA Splicing Assay
This assay is a reliable method to assess the activation of the IRE1α branch of the UPR.
Protocol Details:
-
Cell Culture and Treatment: Treat cells with ER stress inducers as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit or Trizol reagent.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is spliced out upon IRE1α activation.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Quantitative Real-Time PCR (qRT-PCR) (Alternative): Design primers specific to the spliced form of XBP1 for quantitative analysis.
Conclusion
This compound represents a novel tool for inducing ER stress through a distinct mechanism of ERO1 inhibition. While it may not be as potent as classical inducers like Thapsigargin and Tunicamycin in eliciting a maximal UPR response, its unique mode of action provides a valuable alternative for dissecting the intricate signaling pathways of ER stress. Thapsigargin and Tunicamycin remain the gold standards for inducing robust and acute ER stress, while Brefeldin A offers a potent method to study the consequences of ER-to-Golgi transport blockage. The choice of inducer will ultimately depend on the specific research question and the desired intensity and mechanism of ER stress induction. This guide provides a framework for researchers to make informed decisions when selecting and utilizing these critical chemical tools.
References
- 1. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. Both thapsigargin- and tunicamycin-induced endoplasmic reticulum stress increases expression of Hrd1 in IRE1-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Brefeldin A, thapsigargin, and AIF4- stimulate the accumulation of GRP78 mRNA in a cycloheximide dependent manner, whilst induction by hypoxia is independent of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of brefeldin A and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of brefeldin A and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of QM295 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-validating the pharmacological effects of the ERO1α inhibitor, QM295, with genetic models of ERO1α loss-of-function. By juxtaposing the outcomes of chemical and genetic perturbations, researchers can gain higher confidence in the on-target effects of this compound and its utility as a specific probe for the Endoplasmic Reticulum (ER) stress and Unfolded Protein Response (UPR) pathways.
Introduction to this compound and Genetic Cross-Validation
This compound is a small molecule inhibitor of the Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1α), a key enzyme in disulfide bond formation during protein folding in the ER.[1] Inhibition of ERO1α by this compound disrupts this process, leading to an accumulation of unfolded proteins and subsequent activation of the Unfolded Protein Response (UPR).[2] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis under conditions of prolonged stress.
Cross-validation with genetic models, such as ERO1A knockout (KO) or knockdown (KD), is a critical step in target validation.[3][4] This approach allows for a direct comparison of the phenotype induced by the small molecule inhibitor with that caused by the genetic ablation of its target. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for the specificity of the compound and validates its mechanism of action.
Signaling Pathway: The Unfolded Protein Response (UPR)
The UPR is primarily mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. Under normal conditions, these sensors are kept in an inactive state through their association with the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.[5][6][7]
-
IRE1 Pathway: Upon activation, IRE1 oligomerizes and activates its endoribonuclease domain. This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.[8][9][10]
-
ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain (ATF6n). ATF6n then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and other UPR target genes.[11][12]
Caption: The Unfolded Protein Response (UPR) signaling pathway activated by this compound-mediated ERO1α inhibition.
Experimental Protocols
A robust cross-validation study would involve subjecting wild-type cells to this compound treatment and comparing the results to those obtained from ERO1A knockout or knockdown cells. Key experiments should focus on measuring the activation of the three UPR branches.
Cell Culture and Treatments
-
Cell Lines: Human cell lines such as HeLa or HEK293T, and mouse embryonic fibroblasts (MEFs) are suitable models.
-
This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 1-50 µM) for various time points (e.g., 4, 8, 16, 24 hours).
-
Genetic Models:
-
ERO1A Knockout (KO): Generate stable ERO1A KO cell lines using CRISPR/Cas9 technology.
-
ERO1A Knockdown (KD): Utilize siRNA or shRNA to transiently or stably suppress ERO1A expression.
-
-
Controls: Include vehicle-treated wild-type cells as a negative control and cells treated with established ER stressors like tunicamycin or thapsigargin as positive controls.
Analysis of UPR Activation
-
PERK Pathway Activation:
-
Western Blot: Measure the phosphorylation of PERK and eIF2α, and the protein levels of ATF4 and its downstream target CHOP.
-
ATF4 Translational Reporter Assay: Utilize a luciferase reporter construct containing the 5' UTR of ATF4 to specifically measure its translational upregulation.[13][14][15][16][17]
-
-
IRE1 Pathway Activation:
-
ATF6 Pathway Activation:
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of this compound with genetic models.
Caption: Workflow for cross-validating this compound with ERO1A genetic models.
Data Presentation: Hypothetical Comparative Results
The following tables summarize the expected outcomes from the cross-validation experiments. A high degree of similarity in the results between this compound-treated wild-type cells and vehicle-treated ERO1A KO/KD cells would strongly support the on-target activity of this compound.
Table 1: PERK Pathway Activation
| Condition | p-PERK/PERK Ratio | p-eIF2α/eIF2α Ratio | ATF4 Protein Level | CHOP Protein Level |
| WT + Vehicle | Baseline | Baseline | Baseline | Baseline |
| WT + this compound | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑ |
| ERO1A KO/KD + Vehicle | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑ |
| WT + Tunicamycin | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑ |
(Arrow thickness indicates the magnitude of the expected change relative to baseline.)
Table 2: IRE1 Pathway Activation
| Condition | XBP1s / (XBP1s + XBP1u) Ratio |
| WT + Vehicle | Baseline |
| WT + this compound | ↑↑↑ |
| ERO1A KO/KD + Vehicle | ↑↑↑ |
| WT + Tunicamycin | ↑↑↑↑ |
(Arrow thickness indicates the magnitude of the expected change relative to baseline.)
Table 3: ATF6 Pathway Activation
| Condition | ATF6n Protein Level | ATF6 Reporter Activity |
| WT + Vehicle | Baseline | Baseline |
| WT + this compound | ↑↑ | ↑↑ |
| ERO1A KO/KD + Vehicle | ↑↑ | ↑↑ |
| WT + Tunicamycin | ↑↑↑ | ↑↑↑ |
(Arrow thickness indicates the magnitude of the expected change relative to baseline.)
Conclusion
References
- 1. ERO1A endoplasmic reticulum oxidoreductase 1 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Fingerprint of the oxido-reductase ERO1: A protein disulfide bond producer and supporter of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translation reinitiation at alternative open reading frames regulates gene expression in an integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development | PLOS One [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. XBP-1 splicing assay [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescent UPRE Reporter (Unfolded Protein Response) [lipexogen.com]
- 25. ATF6 Pathway [gentarget.com]
Assessing the Specificity of QM295 for ERO1α: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ERO1α inhibitor QM295 with other available alternatives, supported by experimental data. The focus is on the specificity of these molecules for their intended target, Endoplasmic Reticulum Oxidoreductase 1 alpha (ERO1α), a key enzyme in disulfide bond formation and oxidative protein folding.
Executive Summary
This compound is an inhibitor of ERO1α with a reported IC50 of 1.9 µM. It is functionally related to the more extensively characterized inhibitor, EN460. While both compounds show activity against ERO1α, concerns about their specificity have been raised. Experimental evidence suggests that EN460, and by extension this compound, exhibits off-target activity against other flavoenzymes and has reactivity with free thiols, limiting their use as highly specific molecular probes. In contrast, newer generations of ERO1α inhibitors, such as M6766, have been developed with improved selectivity profiles. This guide will delve into the available data to provide a clear comparison of these compounds.
Comparative Analysis of ERO1α Inhibitors
The following table summarizes the key quantitative data for this compound and other notable ERO1α inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity Profile | Key Findings & Limitations |
| This compound | ERO1α | 1.9 | Not extensively profiled. Functionally related to EN460, suggesting potential for off-target effects. | Inhibits ERO1α in vitro and in vivo.[1] Considered not sufficiently selective for use as a physiological probe due to promiscuous reactivity with free thiols.[1] |
| EN460 | ERO1α | 1.9[2][3] | Off-targets: MAO-A (IC50 = 7.91 µM), LSD1 (IC50 = 4.16 µM), MAO-B (IC50 = 30.59 µM).[4] Exhibits promiscuous reactivity with thiolates.[1][2] | Selectively interacts with the reduced, active form of ERO1α.[2][3] Despite promiscuous thiol reactivity, it shows a degree of selectivity for ERO1α due to the reversible nature of its reaction with unstructured thiols.[1][2] |
| T151742 | ERO1α | 8.27 | Demonstrates isozyme specificity for ERO1α over ERO1β. No detectable binding to the FAD-containing enzyme LSD-1. | A sulfuretin derivative identified as a more potent inhibitor than EN460 in a recombinant enzyme assay. |
| M6766 | ERO1α | 1.4 | Exhibits 5-fold selectivity over ERO1β (IC50 = 7.2 µM) and at least 70-fold selectivity over PDI and MAO. | Identified through high-throughput screening as a selective ERO1α inhibitor. Competes with FAD for binding to ERO1α. |
Experimental Methodologies
The assessment of ERO1α inhibitor specificity relies on a variety of robust experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Fluorescence-Based ERO1α Activity Assay
This assay is a common high-throughput method to screen for and characterize ERO1α inhibitors.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α-catalyzed oxidation of Protein Disulfide Isomerase (PDI). The H₂O₂ is detected using a fluorescent probe, such as Amplex UltraRed (AUR), in the presence of horseradish peroxidase (HRP).
-
Protocol:
-
Recombinant ERO1α is incubated with the test compound (e.g., this compound) or vehicle (DMSO) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing 65 mM NaCl and 1 mM EDTA) in a 384-well plate.[5]
-
Reduced PDI and HRP are added to the wells.
-
The reaction is initiated by the addition of the fluorescent substrate (e.g., 5 µM AUR).[5]
-
The fluorescence signal is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission for AUR).[5]
-
The rate of increase in fluorescence is proportional to ERO1α activity. IC50 values are determined by measuring the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat treatment.[6][7]
-
Protocol:
-
Intact cells are treated with the test compound or vehicle.
-
The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein (ERO1α) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[7]
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Pathways and Workflows
ERO1α-PDI Oxidative Folding Pathway
The following diagram illustrates the central role of ERO1α in the endoplasmic reticulum, where it facilitates disulfide bond formation in newly synthesized proteins through the oxidation of PDI.
Caption: ERO1α-mediated oxidative protein folding pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
This diagram outlines the typical experimental process for evaluating the specificity of an ERO1α inhibitor like this compound.
Caption: A typical workflow for characterizing the specificity of ERO1α inhibitors.
Conclusion
The available evidence suggests that while this compound is an active inhibitor of ERO1α, its specificity is a significant concern for its use as a precise research tool. Its functional relationship with EN460, which has demonstrated off-target effects on other FAD-dependent enzymes, necessitates caution. For studies requiring high selectivity, alternative inhibitors such as M6766, which has been shown to have a better selectivity profile against the closely related ERO1β and other enzymes, may be more suitable. Further comprehensive off-target profiling of this compound is warranted to fully delineate its specificity and potential applications. Researchers should carefully consider the desired level of specificity for their experimental context when selecting an ERO1α inhibitor.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of QM295 on the Unfolded Protein Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule QM295 and its effects on the three branches of the Unfolded Protein Response (UPR). This compound is an inhibitor of the endoplasmic reticulum (ER) resident enzyme ERO1α (Endoplasmic Reticulum Oxidoreductase 1 Alpha), a key player in disulfide bond formation. Inhibition of ERO1α leads to an accumulation of unfolded or misfolded proteins in the ER, thereby inducing ER stress and activating the UPR. This guide compares the downstream effects of this compound on the PERK, IRE1α, and ATF6 signaling pathways with other known UPR modulators, supported by experimental data from peer-reviewed literature.
Data Presentation: this compound in Comparison to Other UPR Modulators
The following tables summarize the effects of this compound and other representative UPR modulators on the key downstream markers of the three UPR branches. It is important to note that direct comparative quantitative data for this compound across all UPR branches is limited. Therefore, some of the expected effects of this compound on the PERK and IRE1α pathways are inferred from studies on the functionally related ERO1α inhibitor, EN460, and from studies on ERO1α knockout models.
| UPR Branch & Marker | This compound (ERO1α inhibitor) | EN460 (ERO1α inhibitor) | Thapsigargin (SERCA inhibitor - UPR Inducer) | ISRIB (PERK pathway inhibitor) | 4µ8c (IRE1α RNase inhibitor) |
| PERK Pathway | |||||
| p-PERK | ↑ (Inferred) | ↑ | ↑↑ | No direct effect on PERK phosphorylation | No direct effect |
| p-eIF2α | ↑ (Inferred)[1] | ↑[1] | ↑↑ | ↓ (downstream effect) | No direct effect |
| ATF4 | ↑ (Inferred) | ↑[1] | ↑↑ | ↓ | No direct effect |
| CHOP | ↑ (Inferred) | Not Reported | ↑↑ | ↓ | No direct effect |
| IRE1α Pathway | |||||
| p-IRE1α | ↓ (Inferred from ERO1α KO)[2] | Not Reported | ↑↑ | No direct effect | ↓ |
| XBP1s | ↓ (Inferred from ERO1α KO)[2] | Not Reported | ↑↑ | No direct effect | ↓↓ |
| ATF6 Pathway | |||||
| Cleaved ATF6 | ↑[1] | ↑ | ↑↑ | No direct effect | No direct effect |
| ATF6 Reporter Activity | ↑[3] | ↑↑[3] | ↑↑↑ | No direct effect | No direct effect |
Table 1: Comparative effects of this compound and other UPR modulators on key downstream markers. Arrow direction indicates upregulation (↑) or downregulation (↓), with the number of arrows indicating the relative magnitude of the effect where inferable from literature. "Inferred" indicates that the effect is not directly shown for this compound but is based on functionally similar compounds or genetic models.
| Compound | Mechanism of Action | Primary UPR Pathway(s) Affected | Reported IC50/EC50 |
| This compound | Inhibitor of ERO1α | Primarily ATF6 activation; inferred PERK activation and IRE1α inhibition[1][2][3] | Not reported for UPR markers; shallow and sustained dose-response in ATF6 reporter assay[3] |
| EN460 | Irreversible inhibitor of ERO1α | PERK and ATF6 activation[1][3] | IC50 for ERO1α: 1.9 µM[3] |
| Thapsigargin | Inhibitor of SERCA Ca2+ pump | Induces all three UPR branches (PERK, IRE1α, ATF6) | Potent inducer in nanomolar range |
| ISRIB | Inhibitor of the integrated stress response downstream of p-eIF2α | Inhibits the functional consequences of PERK pathway activation | Potent inhibitor in nanomolar range |
| 4µ8c | Inhibitor of IRE1α RNase activity | Specifically inhibits the IRE1α pathway | IC50 in low micromolar range |
Table 2: Mechanism of action and primary UPR pathways affected by this compound and comparator compounds.
Experimental Protocols
Western Blot Analysis for UPR Markers
This protocol is adapted from standard methodologies for detecting the activation of PERK, IRE1α, and ATF6 pathways.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 80-90% confluency in 6-well plates.
-
Treat cells with desired concentrations of this compound or other compounds for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control for UPR induction (e.g., 1 µM Thapsigargin for 6 hours).
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% gradient SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-PERK (Thr980) (1:1000)
-
Total PERK (1:1000)
-
p-eIF2α (Ser51) (1:1000)
-
Total eIF2α (1:1000)
-
IRE1α (1:1000)
-
XBP1s (1:1000)
-
ATF6 (full-length and cleaved) (1:1000)
-
β-actin or GAPDH (loading control) (1:5000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
ATF6 Reporter Luciferase Assay
This assay measures the transcriptional activity of the cleaved, active form of ATF6.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing an ATF6 response element (e.g., 5xATF6-GL3) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Compound Treatment and Luciferase Measurement:
-
24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound, a positive control (e.g., 1 µM Thapsigargin), and a vehicle control.
-
Incubate the cells for 16-24 hours.
-
Wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ATF6 reporter activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Mandatory Visualization
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Experimental workflow for validating this compound's UPR effects.
Concluding Remarks
This compound, as an inhibitor of ERO1α, represents a tool for modulating the UPR. The available data indicates that this compound activates the ATF6 branch of the UPR and is expected to activate the PERK pathway. Interestingly, studies on ERO1α knockout models suggest a potential inhibitory effect on the IRE1α pathway, a facet that distinguishes it from global UPR inducers like thapsigargin. Further direct comparative studies are warranted to fully elucidate the quantitative effects of this compound on all three UPR branches and to position it accurately within the landscape of UPR modulators for therapeutic development.
References
- 1. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of ERO1A induces lethal endoplasmic reticulum stress responses and immunogenic cell death to activate anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERO1A inhibition mitigates neuronal ER stress and ameliorates UBQLN2ALS phenotypes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for QM295 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting experiments involving QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1α (ERO1α). To ensure the validity and specificity of research findings, a comprehensive set of control experiments is essential. This document outlines key controls, compares this compound with alternative inhibitors, and provides detailed protocols for critical assays.
Introduction to this compound and ERO1α Inhibition
This compound is a chemical probe that inhibits the enzymatic activity of ERO1α, a key flavoenzyme in the endoplasmic reticulum (ER) responsible for oxidative protein folding.[1] It functions as a Michael acceptor, reacting with cysteine residues in the reduced, active form of ERO1α, thereby preventing its reoxidation and subsequent disulfide bond formation.[1] Inhibition of ERO1α disrupts ER homeostasis, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[1]
Key Control Experiments for this compound Studies
To rigorously validate the on-target effects of this compound and exclude potential confounding factors, a series of positive, negative, and off-target controls should be employed.
Table 1: Recommended Control Experiments for this compound
| Control Type | Purpose | Specific Examples | Expected Outcome with this compound |
| Positive Control | To confirm that the experimental system can produce the expected biological response. | UPR Inducers: Tunicamycin, Thapsigargin | The positive control should induce a robust UPR, providing a benchmark for the effects of this compound. |
| Reducing Agents: Dithiothreitol (DTT) | DTT treatment will directly reduce ERO1α, mimicking the upstream event of this compound action. | ||
| Negative Control (On-Target) | To demonstrate that the observed effects are due to the inhibition of the intended target, ERO1α. | Genetic Knockdown/Knockout: ERO1α siRNA, shRNA, or CRISPR/Cas9 knockout cells. | The cellular effects of this compound (e.g., UPR induction) should be significantly attenuated or absent in ERO1α-deficient cells. |
| Negative Control (Compound) | To ensure that the observed effects are not due to the chemical scaffold of the inhibitor or off-target interactions. | Inactive Structural Analog: A molecule structurally similar to this compound but lacking the reactive quinone methide moiety. Note: A commercially available, validated inactive analog for this compound is not readily documented. A potential candidate would be a vanillin derivative where the exocyclic double bond of the quinone methide is reduced or removed, rendering it unable to act as a Michael acceptor. | The inactive analog should not inhibit ERO1α activity or induce a UPR. |
| Off-Target Control | To assess the selectivity of this compound for ERO1α over other cellular proteins. | Proteomic Profiling: Broad-spectrum screening of this compound against a panel of kinases (kinome scan) and other relevant enzymes, particularly other flavoenzymes. | Ideally, this compound should show high selectivity for ERO1α with minimal off-target binding or inhibition at effective concentrations. Note: Specific off-target profiling data for this compound is limited. The related inhibitor EN460 has shown some off-target activity against other FAD-binding enzymes like MAO-A and MAO-B. |
Comparison with Alternative ERO1α Inhibitors
The performance of this compound should be benchmarked against other known ERO1α inhibitors to understand its relative potency, selectivity, and potential advantages or disadvantages.
Table 2: Comparison of this compound with Alternative ERO1α Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50 | Key Features | Potential Limitations |
| This compound | Michael acceptor, reacts with cysteines in reduced ERO1α.[1] | ~1.9 µM[1] | Induces UPR; relatively stable in cells.[1] | Limited published off-target profile; no readily available inactive analog. |
| EN460 | Functionally related to this compound, also a Michael acceptor. | ~1.9 µM | More potent UPR activator than this compound at some concentrations. | Can exhibit toxicity at higher concentrations; known to inhibit other FAD-binding enzymes (MAO-A, MAO-B). |
| M6766 | Selective ERO1α inhibitor. | 1.4 µM | Shows selectivity over many other enzymes. | Also inhibits ERO1β, though to a lesser extent. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Monitoring ERO1α Redox State by Non-Reducing Western Blot
This protocol allows for the visualization of the different redox states of ERO1α. The reduced form of the enzyme migrates slower on a non-reducing SDS-PAGE gel compared to the oxidized form.
Protocol:
-
Cell Lysis: Lyse cells in a buffer containing an alkylating agent like N-ethylmaleimide (NEM) to prevent post-lysis oxidation. A typical buffer is RIPA buffer supplemented with 20 mM NEM.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT). Do not boil the samples, as this can cause protein aggregation.
-
SDS-PAGE: Separate the proteins on a standard SDS-PAGE gel.
-
Western Blot: Transfer the proteins to a nitrocellulose or PVDF membrane and probe with an antibody specific for ERO1α.
-
Detection: Visualize the bands using an appropriate secondary antibody and detection reagent. The appearance of a slower-migrating band upon this compound treatment indicates an accumulation of the reduced form of ERO1α.
Assessing Unfolded Protein Response (UPR) Activation
Activation of the UPR can be monitored by examining the key signaling pathways: IRE1α, PERK, and ATF6.
a) IRE1α Pathway: XBP1 mRNA Splicing
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be smaller. An increase in the spliced form indicates IRE1α activation.
b) PERK Pathway: eIF2α Phosphorylation
Protocol:
-
Cell Lysis and Protein Quantification: As described for the ERO1α redox state analysis.
-
Western Blot: Perform SDS-PAGE and Western blotting as described above.
-
Antibody Probing: Probe the membrane with antibodies specific for phosphorylated eIF2α (on Ser51) and total eIF2α. An increase in the ratio of phosphorylated to total eIF2α indicates PERK pathway activation.
c) ATF6 Pathway: ATF6 Cleavage
Protocol:
-
Cell Lysis and Protein Quantification: As described above.
-
Western Blot: Perform SDS-PAGE and Western blotting.
-
Antibody Probing: Use an antibody that recognizes the N-terminal fragment of ATF6. Upon activation, the full-length ATF6 (~90 kDa) is cleaved, releasing a smaller (~50 kDa) fragment that translocates to the nucleus. An increase in the cleaved form indicates ATF6 activation.
Visualizations
Signaling Pathway of ERO1α and UPR Induction
References
Safety Operating Guide
Navigating the Disposal of QM295: A Comprehensive Guide to Laboratory Waste Management
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides a detailed procedure for the disposal of the hypothetical chemical compound QM295, offering a framework applicable to a wide range of laboratory chemicals.
I. This compound Waste Characterization and Segregation
Before disposal, a thorough characterization of the this compound waste stream is essential. This involves identifying its chemical properties, concentration, and any potential hazards. Based on this assessment, the waste must be segregated to prevent dangerous reactions and to ensure it is directed to the appropriate disposal route.
Key Segregation Categories:
-
Aqueous vs. Organic Waste: Separate aqueous solutions of this compound from organic solvent waste.
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, distinguish between halogenated and non-halogenated solvents.
-
Solid vs. Liquid Waste: Solid this compound waste, including contaminated personal protective equipment (PPE) and consumables, must be collected separately from liquid waste.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound require a dedicated sharps container.
-
Radioactive Waste: If this compound is used in conjunction with radioactive materials, this waste stream must be handled according to specific radioactive waste procedures.[1]
II. Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Collection and Containerization:
-
Liquid Waste:
-
Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container.
-
Do not exceed 75% of the container's total volume to allow for expansion.
-
For aqueous solutions with low concentrations of non-hazardous materials, drain disposal may be an option, but only after verifying institutional policies.[2] Highly acidic or alkaline solutions must be neutralized to a pH between 5.0 and 11.5 before drain disposal.[2]
-
-
Solid Waste:
-
Place solid this compound waste, such as contaminated filter paper or gloves, in a clearly labeled, durable plastic bag or a designated solid waste container.
-
For materials with significant contamination, double-bagging may be necessary.[1]
-
3. Labeling:
-
Clearly label every waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The responsible researcher's name and contact information.
-
4. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental mixing.
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online form.[1]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
III. Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters to consider when preparing chemical waste for disposal.
| Parameter | Guideline | Source |
| pH Range for Aqueous Drain Disposal | 5.0 - 11.5 | [2] |
| Container Fill Volume (Liquid) | Do not exceed 75% of total volume | |
| Autoclave Temperature (Biological Waste) | 120°C | [3] |
| Autoclave Time (Biological Waste) | 90 minutes | [3] |
IV. Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines the steps for neutralizing an acidic aqueous solution of this compound before drain disposal, assuming it contains no other hazardous components.
Materials:
-
Acidic this compound aqueous waste
-
5-10% solution of sodium carbonate or sodium hydroxide
-
pH indicator strips or a calibrated pH meter
-
Large, chemically resistant container for neutralization
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Place the neutralization container in a fume hood.
-
Slowly add the acidic this compound waste to a large volume of ice water to dilute it.
-
Begin stirring the diluted solution gently.
-
Slowly add the basic solution (sodium carbonate or sodium hydroxide) to the acidic waste.[4]
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.0 and 11.5.[2]
-
Once neutralized, the solution can be poured down the drain with copious amounts of water, in accordance with institutional guidelines.[2][4]
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling QM295
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment (PPE), Handling, and Disposal Protocols for the ERO1 Inhibitor, QM295.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are standard for incidental contact. For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed shoes are required at all times in the laboratory. | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary. | Prevents inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Receiving and Unpacking | Inspect packages for damage upon arrival. Wear appropriate PPE when unpacking. | To identify any potential leaks or spills early. |
| Preparation of Solutions | Handle the solid compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust. | Minimizes inhalation exposure. |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Use only in well-ventilated areas. | Prevents accidental exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 4°C for short-term and -20°C for long-term. | Ensures chemical stability and prevents degradation. |
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for hazardous waste.
| Waste Type | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated or triple-rinsed, with the rinsate collected as hazardous waste. |
| Empty Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Spill Workflow
In the event of a this compound spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the procedural steps for handling a chemical spill.
Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
